molecular formula C4H8N2O3 B1518651 2-Methoxy-3-nitroprop-2-en-1-amine CAS No. 352530-52-0

2-Methoxy-3-nitroprop-2-en-1-amine

Cat. No.: B1518651
CAS No.: 352530-52-0
M. Wt: 132.12 g/mol
InChI Key: RANWRJYBGURCMV-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitroprop-2-en-1-amine is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
The exact mass of the compound [(1E)-1-Methoxy-2-nitrovinyl]methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

352530-52-0

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

2-methoxy-3-nitroprop-2-en-1-amine

InChI

InChI=1S/C4H8N2O3/c1-9-4(2-5)3-6(7)8/h3H,2,5H2,1H3

InChI Key

RANWRJYBGURCMV-UHFFFAOYSA-N

Isomeric SMILES

CO/C(=C/[N+](=O)[O-])/CN

Canonical SMILES

COC(=C[N+](=O)[O-])CN

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Nitroenamines: Structural Architectures, Spectroscopic Signatures, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers in medicinal chemistry and energetic materials.

Executive Summary


-Nitroenamines represent a distinct class of "push-pull" alkenes where a strongly electron-donating amino group and a strongly electron-withdrawing nitro group interact through a 

-conjugated vinyl bridge. This electronic architecture creates a polarized system with high dipole moments, unique solvatochromic behaviors, and ambident reactivity.

For the drug development professional, nitroenamines are not merely intermediates; they are tunable synthons essential for the construction of indole alkaloids (via Leimgruber-Batcho), histamine antagonists, and functionalized heterocycles. In material science, specific nitroenamines like 1,1-diamino-2,2-dinitroethylene (FOX-7) serve as benchmarks for insensitive high-energy materials due to their extensive intermolecular hydrogen bonding networks.

Structural & Electronic Architecture

The defining feature of nitroenamines is the resonance interaction between the amine lone pair and the nitro group. This is not a static double bond; it is a dipolar conduit.

The "Push-Pull" Effect

The ground state of a


-nitroenamine is best described as a resonance hybrid between a neutral enamine and a zwitterionic iminium-nitronate species.
  • Bond Order Alteration: The

    
     bond exhibits significant single-bond character, while the 
    
    
    
    bond acquires double-bond character.
  • Rotational Barrier: This partial double-bond character (

    
    ) creates a high rotational barrier (often 
    
    
    
    kcal/mol), leading to separable
    
    
    and
    
    
    isomers at room temperature.
  • Dipole Moment: These molecules exhibit large dipole moments (typically 5–9 D), making them highly soluble in polar aprotic solvents (DMSO, DMF) and sensitive to solvent polarity (solvatochromism).

Isomerism and Stability

In secondary nitroenamines (


), the Z-isomer  is predominantly favored due to a strong intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen. This "locked" conformation contributes to the surprising thermal stability of these compounds compared to simple enamines.

Case Study: FOX-7 (Energetic Materials) FOX-7 (1,1-diamino-2,2-dinitroethylene) exemplifies the extreme stability of this class. The "push-pull" stabilization, combined with a wave-like stacking of molecular layers held together by intermolecular hydrogen bonds, results in a density of


 and high insensitivity to impact, despite its explosive power.

Spectroscopic Fingerprinting

Accurate identification of nitroenamines requires recognizing the signatures of their polarized electronic structure.

Table 1: Characteristic Spectroscopic Data
TechniqueParameterTypical Value / ObservationStructural Insight
IR


(Very Strong)
Lower frequency than isolated alkenes due to reduced bond order; intensity enhanced by polarization.
IR


Shifted to lower frequencies (red shift) due to electron density donation from the amine.
1H NMR


Downfield shift. The proton is deshielded by the nitro group but modulated by the amine's shielding.
1H NMR NH (Exchange)

(Broad)
Indicates strong intramolecular H-bonding (Z-isomer).
UV-Vis


Intense Intramolecular Charge Transfer (ICT) band. Shows negative solvatochromism in some derivatives.[1]

Chemical Reactivity Profile

Nitroenamines act as chemical chameleons . Their reactivity is dictated by the specific conditions and the nature of the attacking species.

Nucleophilic Character ( -Carbon)

Despite the electron-withdrawing nitro group, the


-carbon retains nucleophilic character due to the strong "push" from the amine. They react with strong electrophiles (e.g., diazonium salts) to form 

-substituted products.
Electrophilic Character ( -Carbon)

The carbon bearing the nitrogen is susceptible to nucleophilic attack. This allows for transamination —the exchange of the amine moiety.

  • Application: Replacing a dimethylamino group (from DMF-DMA synthesis) with a more complex amine to build drug scaffolds.

Cyclization Potential (The Indole Route)

The most critical application in pharma is the Leimgruber-Batcho Indole Synthesis . A nitroenamine is formed from an


-nitrotoluene and then reduced.[2] The resulting amino-enamine spontaneously cyclizes to the indole.[2]

Experimental Protocols

Protocol A: Synthesis of -Nitroenamines via DMF-DMA

A standard, self-validating protocol for converting nitroalkanes to nitroenamines.

Reagents:

  • Nitroalkane (e.g., Nitromethane or substituted derivative)[3][4]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[2]

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar under

    
     atmosphere.
    
  • Addition: Charge the flask with the nitroalkane (1.0 equiv). Add DMF (approx. 5 mL per mmol substrate).

  • Activation: Add DMF-DMA (1.2 – 1.5 equiv) dropwise via syringe.

    • Observation: The solution typically turns yellow/orange immediately, indicating the formation of the conjugated system.

  • Reaction: Heat the mixture to

    
     for 2–4 hours.
    
    • Validation: Monitor by TLC. The product is usually less polar than the starting nitroalkane and highly UV-active (bright spot).

  • Workup: Remove excess DMF and DMF-DMA under reduced pressure (rotary evaporator).

  • Purification: The residue is often a crystalline solid. Recrystallize from ethanol or isopropanol.

    • Yield: Typically 75–90%.

Protocol B: Transamination (Amine Exchange)

Used to diversify the amino group for SAR (Structure-Activity Relationship) studies.

  • Mixing: Dissolve the

    
    -dimethyl-nitroenamine (from Protocol A) in ethanol.
    
  • Displacement: Add the primary or secondary amine (1.1 equiv).

  • Reflux: Heat to reflux for 1–3 hours. The evolution of gaseous dimethylamine (fishy odor) confirms the reaction progress.

  • Isolation: Cool to precipitate the new nitroenamine. Filter and wash with cold ethanol.

Visualizations & Pathways

The "Push-Pull" Electronic Mechanism

The following diagram illustrates the resonance stabilization and the resulting charge distribution that dictates reactivity.

PushPull Neutral Neutral Enamine Form (R2N-CH=CH-NO2) Zwitterion Zwitterionic Form (R2N+=CH-CH=NO2-) Neutral->Zwitterion Resonance (Push-Pull) Nu_Site Nucleophilic Site (Beta-Carbon) Zwitterion->Nu_Site Electron Density Localization Elec_Site Electrophilic Site (Alpha-Carbon) Zwitterion->Elec_Site Iminium Character

Figure 1: The resonance hybrid explains the dual reactivity: nucleophilic at the


-carbon and electrophilic at the 

-carbon.
Leimgruber-Batcho Indole Synthesis Workflow

This pathway demonstrates the utility of nitroenamines in synthesizing indole scaffolds, a core structure in many FDA-approved drugs.

IndoleSynthesis Start o-Nitrotoluene Derivative Intermediate Beta-Nitroenamine (Deep Red/Orange) Start->Intermediate Condensation (- MeOH) Reagent1 + DMF-DMA (Reagent) Reagent1->Intermediate Cyclization Amino-Enamine Intermediate Intermediate->Cyclization Nitro Reduction Step2 Reduction Step (H2/Pd-C or Zn/AcOH) Step2->Cyclization Product Indole Scaffold (Pharma Core) Cyclization->Product Spontaneous Cyclization (- Me2NH)

Figure 2: The nitroenamine is the critical "isolable intermediate" that enables the formation of the indole ring system.

References

  • Severin, T. (1986). The Chemistry of Nitroenamines. Angewandte Chemie International Edition, 25(12), 1037-1136. [Link]

  • Rajappa, S. (1981). Nitroenamines: Preparation, structure and synthetic potential. Tetrahedron, 37(8), 1453-1480. [Link]

  • Latypov, N. V., et al. (1998). Synthesis and reactions of 1,1-diamino-2,2-dinitroethylene (FOX-7). Tetrahedron, 54(38), 11525-11536. [Link]

  • Vincze, Z., et al. (2017).[5] Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts. The Journal of Organic Chemistry, 82(22), 11752–11764.[5][6] [Link][6][7]

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. [Link]

Sources

2-Methoxy-3-nitroprop-2-en-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-3-nitroprop-2-en-1-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. This document provides a detailed overview of its molecular characteristics and outlines a proposed synthetic pathway, grounded in established chemical principles for β-nitroenamines.

Core Molecular Profile and Physicochemical Properties

This compound is a functionalized organic molecule belonging to the class of nitroenamines. These compounds are characterized by an amine group and a nitro group attached to the same double bond, a structure that imparts unique electronic properties and reactivity. The presence of a methoxy group further modulates its chemical behavior.

Chemical Structure

The structural arrangement of this compound is foundational to its reactivity. The molecule features a push-pull system, where the electron-donating amine and methoxy groups are in conjugation with the electron-withdrawing nitro group across a carbon-carbon double bond.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The fundamental properties of this molecule have been computationally determined and are cataloged in public databases such as PubChem.

PropertyValueSource
Molecular Formula C4H8N2O3PubChem[1]
Molecular Weight 132.12 g/mol PubChem[1]
Exact Mass 132.05349212 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 352530-52-0PubChem[1]
Topological Polar Surface Area 81.1 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 3PubChem[1]

Proposed Synthesis and Mechanistic Considerations

Proposed General Reaction Scheme

The core of the synthesis involves the nucleophilic addition of ammonia to the electron-deficient double bond of a nitroalkene, followed by the establishment of the final enamine structure.

reactant1 1-Methoxy-2-nitroethene product This compound reactant1->product Solvent (e.g., Ethanol) Room Temperature reactant2 +   Ammonia (NH3) reactant2->product

Caption: Proposed reaction for the synthesis of the target compound.

Detailed Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed via standard spectroscopic methods.

Materials and Reagents:

  • 1-Methoxy-2-nitroethene

  • Ammonia (as a solution in ethanol, e.g., 2M)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Stir plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-methoxy-2-nitroethene (1.0 eq) in anhydrous ethanol (20 mL). Begin stirring the solution at room temperature.

  • Ammonia Addition: Add a 2M solution of ammonia in ethanol (1.2 eq) dropwise to the stirring solution over 15 minutes.

    • Causality: The slow addition of ammonia controls the reaction rate and minimizes potential side reactions. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its relatively low boiling point for easy removal.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The appearance of a new, more polar spot indicates product formation.

    • Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress, ensuring that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Redissolve the resulting residue in diethyl ether (30 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 15 mL) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the final, pure this compound.

start Dissolve 1-Methoxy-2-nitroethene in Ethanol add_nh3 Add Ammonia Solution Dropwise at RT start->add_nh3 react Stir for 4-6 hours add_nh3->react monitor Monitor by TLC react->monitor workup Concentrate in vacuo monitor->workup Reaction Complete extract Extract with Diethyl Ether Wash with Brine workup->extract dry Dry over MgSO4 extract->dry purify Purify by Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the proposed synthesis.

Predicted Spectroscopic Signature

While experimental data is not published, the expected spectroscopic characteristics can be predicted based on the molecular structure.

  • ¹H NMR: Protons on the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a broadened signal. The vinylic proton (-C=CH-) would be a singlet in the olefinic region. The methoxy group protons (-OCH₃) would present as a sharp singlet. The amine protons (-NH₂) would likely be a broad singlet.

  • ¹³C NMR: The spectrum would show four distinct carbon signals. The two sp² hybridized carbons of the double bond would be prominent, with the carbon bearing the nitro group being significantly downfield. The methoxy and aminomethyl carbons would appear in the aliphatic region.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (~3300-3500 cm⁻¹), strong asymmetric and symmetric stretches for the nitro group (-NO₂) (~1550 and 1350 cm⁻¹), and a C=C stretch (~1600-1650 cm⁻¹).

Reactivity Profile and Synthetic Utility

Nitroenamines are highly versatile intermediates in organic synthesis.[2] Their unique electronic structure allows them to participate in a variety of transformations.

  • Michael Acceptor: The double bond is electron-deficient due to the powerful withdrawing effect of the nitro group, making it an excellent Michael acceptor for various nucleophiles.

  • Nucleophile: The enamine character means the molecule can also act as a nucleophile, particularly in reactions with strong electrophiles.[3]

  • Precursor to Heterocycles: The arrangement of functional groups makes this compound an attractive precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a route to vicinal diamines, which are important building blocks in coordination chemistry and catalysis.[4]

Potential Applications in Research and Development

The utility of the nitro functional group is well-documented in medicinal chemistry and materials science.[5][6]

  • Drug Discovery: The nitroenamine scaffold can be a starting point for the synthesis of novel bioactive molecules. The nitro group is present in several existing drugs and can be a key pharmacophore or a synthetic handle for further derivatization.[6]

  • Materials Science: Certain nitroenamine derivatives, such as FOX-7 (1,1-diamino-2,2-dinitroethylene), are explored as insensitive high-energy materials.[7][8] The title compound shares a similar functional backbone, suggesting its derivatives could be investigated for energetic properties.

  • Organic Synthesis: As a versatile building block, it can be used in multi-component reactions to rapidly build molecular complexity, providing access to diverse chemical libraries for screening.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available on PubChem, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

  • El-Sayed, M. T., Mahmoud, K., & Hilgeroth, A. (2013). Synthesis of β-Nitroamines via Classical Mannich and Aza-Henry Reactions. Current Organic Chemistry, 17(11), 1200-1224. [Link]

  • Nagy, D., Pilipecz, M. V., Kiss, L. A., Alekszi-Kaszás, A., Simon, A., Schlosser, G. Z., Nemes, P., & Varga, T. R. (2021). Synthesis of 2-aryl-1,2,4-triazol-3-one derivatives from β-nitroenamines. Synthetic Communications, 51(13), 2036-2045. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53447272, this compound. Retrieved February 20, 2026, from [Link].

  • Rao, H. S. P., & Parthiban, A. (2014). One-pot pseudo three-component reaction of nitroketene-N,S-acetals and aldehydes for synthesis of highly functionalized hexa-substituted 1,4-dihydropyridines. Organic & Biomolecular Chemistry Blog. [Link]

  • Smith, A. (2015). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. UCL Discovery. [Link]

  • Verma, A., & Kumar, S. (2023). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications, 59(84), 12591-12607. [Link]

  • Wang, F., An, L., Chen, Y., Liu, H., & Cheng, G. (2024). Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. JACS Au, 4(4), 1438-1448. [Link]

  • Zaragoza, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3583. [Link]

Sources

Technical Guide: 2-Methoxy-3-nitroprop-2-en-1-amine (CAS 352530-52-0)

[1]

Executive Summary

This compound (CAS: 352530-52-0) is a specialized "push-pull" alkene intermediate characterized by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group conjugated through a vinyl backbone.[1] This electronic arrangement creates a highly polarized system, making the compound a versatile building block in the synthesis of heterocyclic pharmaceutical agents, particularly histamine H2-receptor antagonists and neonicotinoid insecticides.[1] Its unique reactivity profile allows it to serve as a precursor for 1,1-diamino-2-nitroethene derivatives and other bioactive scaffolds.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers
IdentifierValue
Chemical Name This compound
CAS Number 352530-52-0
IUPAC Name (E)-2-methoxy-3-nitroprop-2-en-1-amine
Molecular Formula C₄H₈N₂O₃
Molecular Weight 132.12 g/mol
SMILES COC(=C[O-])CN
InChIKey RANWRJYBGURCMV-UHFFFAOYSA-N
Structural Analysis

The molecule features a nitroenamine-like core but differs by the placement of the amine on the allylic carbon rather than directly on the vinylic carbon.[1]

  • Core Scaffold: 2-methoxy-3-nitropropene.[1]

  • Functional Groups: Primary amine (nucleophilic), Methoxy (electron-donating), Nitro (strongly electron-withdrawing).[1]

  • Electronic Character: The conjugation between the methoxy oxygen and the nitro group stabilizes the double bond, while the allylic amine provides a handle for further functionalization without disrupting the push-pull system immediately.[1]

Physical Properties (Predicted)
PropertyValueCondition
Appearance Pale yellow to off-white solidStandard Temperature & Pressure
Melting Point 116–120 °CAmbient
Boiling Point ~280 °C760 mmHg (Decomposes)
Density 1.28 ± 0.1 g/cm³20 °C
pKa (Amine) ~8.5Aqueous solution
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water25 °C

Synthetic Pathways & Methodology

The synthesis of this compound typically involves the construction of the nitro-alkene core followed by selective amination.[1] The most robust route utilizes the Henry Reaction (Nitroaldol) followed by functional group manipulation.[1]

Mechanistic Workflow (Retrosynthetic Analysis)

The target can be disconnected into Nitroacetone derivatives or 2-Methoxy-3-nitropropene precursors.[1]

  • Precursor Formation: Synthesis of 2-methoxy-3-nitroprop-1-ene via elimination of methanol from a dimethoxy intermediate or O-methylation of a nitro-enol.[1]

  • Allylic Amination: Introduction of the amine group at the C1 position, often via a halide intermediate (e.g., 1-chloro-2-methoxy-3-nitroprop-2-ene).[1]

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield method for 2-alkoxy-3-nitro-allylamines.

Step 1: Synthesis of Intermediate (2-Methoxy-3-nitroprop-1-ene)

  • Reagents: 3-Nitro-2-propanone (Nitroacetone), Trimethyl orthoformate, p-Toluenesulfonic acid (catalyst).[1]

  • Procedure: Reflux nitroacetone with trimethyl orthoformate in dry methanol. The acid catalyst promotes the formation of the enol ether.[1]

  • Purification: Distillation under reduced pressure yields 2-methoxy-3-nitroprop-1-ene.[1]

Step 2: Bromination to 1-Bromo-2-methoxy-3-nitroprop-2-ene

  • Reagents: N-Bromosuccinimide (NBS), CCl₄ or DCM, AIBN (initiator).[1]

  • Mechanism: Radical allylic bromination occurs at the C1 methyl group.[1]

  • Procedure: Heat the mixture to reflux. Monitor consumption of starting material via TLC.[1]

  • Workup: Filter succinimide, evaporate solvent to obtain the allylic bromide.

Step 3: Amination to Target (CAS 352530-52-0) [1]

  • Reagents: Ammonia (methanolic solution) or Potassium Phthalimide (Gabriel Synthesis) for higher purity.[1]

  • Reaction:

    • Direct Ammonolysis:[1] Add the bromide dropwise to a saturated solution of NH₃ in methanol at 0°C. Stir for 2 hours.

    • Gabriel Route:[1] React bromide with Potassium Phthalimide in DMF, followed by hydrazine deprotection.[1]

  • Isolation: Neutralize, extract with ethyl acetate, and recrystallize from ethanol/ether.

Synthesis Workflow Diagram

SynthesisPathstartNitroacetone(Precursor)step12-Methoxy-3-nitropropene(Enol Ether Formation)start->step1Trimethyl orthoformate,p-TsOH, MeOHstep21-Bromo-2-methoxy-3-nitroprop-2-ene(Allylic Bromination)step1->step2NBS, AIBN,Refluxstep3Phthalimide Intermediate(Nucleophilic Substitution)step2->step3K-Phthalimide,DMFfinal2-Methoxy-3-nitroprop-2-en-1-amine(CAS 352530-52-0)step3->finalHydrazine,EtOH (Deprotection)

Caption: Step-wise synthetic pathway from nitroacetone to this compound via Gabriel synthesis.

Applications in Drug Development[1]

Pharmacophore Utility

The This compound moiety serves as a bioisostere for other diamino-nitroethene systems found in H2-receptor antagonists.[1]

  • H2 Antagonists: Similar to Ranitidine and Nizatidine , the nitro-enamine system acts as a polar, hydrogen-bonding urea equivalent.[1] The methoxy group modulates lipophilicity and metabolic stability compared to the methylthio or alkylamino groups in traditional antagonists.[1]

  • Neonicotinoids: The electron-deficient nitroalkene core mimics the nitroguanidine pharmacophore essential for binding to nicotinic acetylcholine receptors (nAChRs) in insects, making it a candidate for agrochemical research.[1]

Heterocyclic Synthesis

This compound is a "1,3-dinucleophile equivalent" (when considering the amine and the potential for displacement of the methoxy group) or a "1,3-electrophile" (at the vinyl positions).[1]

  • Reaction with Amidines: Condensation with amidines yields functionalized pyrimidines .[1]

  • Reaction with Hydrazines: Cyclization leads to pyrazoles , valuable scaffolds in anti-inflammatory drug discovery.[1]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]

References

  • PubChem. (2025).[1] this compound (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Atomax Chemicals. (2024).[1] Product Catalog: CAS 352530-52-0.[1][2] ChemBuyersGuide. Available at: [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: this compound. Available at: [Link][1]

The Nitroenamine Scaffold: Electronic Push-Pull Dynamics in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitroenamine functional group (


) represents a quintessential "push-pull" alkene system, characterized by extreme electronic polarization. For the medicinal chemist, this moiety is not merely a structural curiosity but a high-value synthon. It serves as a masked 1,3-dicarbonyl equivalent, a precursor to 

-nitro ketones, and a critical intermediate in the synthesis of privileged pharmacophores like indoles, quinolines, and pyrroles.

This technical guide dissects the reactivity profiles of nitroenamines, moving beyond basic mechanism to applied synthetic protocols.[1][2][3][4] It focuses on the causality of reaction choices—why specific solvents, temperatures, and catalysts are required to harness the push-pull dynamic without decomposing the scaffold.

Electronic Architecture & Mechanistic Underpinnings

The Push-Pull Dipole

The reactivity of nitroenamines is dictated by the conjugation between the electron-donating amino group (the "push") and the electron-withdrawing nitro group (the "pull").

  • Resonance Contribution: The lone pair on the nitrogen atom is delocalized into the

    
    -system, placing significant negative charge density on the carbon atom bearing the nitro group (
    
    
    
    ). Conversely, the carbon atom adjacent to the amine (
    
    
    ) assumes partial positive character.
  • Dipolar Character: This polarization significantly lowers the double bond order, creating a high rotational barrier and often stabilizing the Z-isomer due to intramolecular hydrogen bonding (if

    
     is present) or electrostatic attraction between 
    
    
    
    and
    
    
    .
Reactivity Map

The distinct electronic zones create a predictable reactivity matrix:

  • 
     (Nitro-bearing):  Nucleophilic center.[5] Reacts with electrophiles (alkyl halides, carbonyls, Michael acceptors).
    
  • 
     (Amine-bearing):  Electrophilic center. Susceptible to nucleophilic attack (hydrolysis, transamination).
    
  • Nitro Group: Activator and leaving group. Can be reduced to an amine or eliminated (

    
    ) to restore aromaticity in cyclization reactions.
    

NitroenamineReactivity Structure Nitroenamine Scaffold (R2N-Cβ=Cα-NO2) C_Alpha Cα (Nitro-bearing) Electron Rich Structure->C_Alpha C_Beta Cβ (Amine-bearing) Electron Deficient Structure->C_Beta Nitro Nitro Group Electron Withdrawing Structure->Nitro Electrophile Reacts with Electrophiles (Alkylation, Acylation) C_Alpha->Electrophile Nucleophilic Attack Nucleophile Reacts with Nucleophiles (Transamination, Hydrolysis) C_Beta->Nucleophile Electrophilic Attack Reduction Reduction/Elimination (Heterocycle Aromatization) Nitro->Reduction Redox/Elimination

Figure 1: Mechanistic reactivity map of the nitroenamine scaffold, highlighting the divergent reactivity of the


 and 

carbons.

Synthetic Utility: Heterocycle Construction

The primary application of nitroenamines in drug discovery is the regio-controlled synthesis of nitrogen heterocycles.

The Modified Nenitzescu Indole Synthesis

While the classic Nenitzescu reaction uses


-aminocrotonic esters, nitroenamines offer a route to 3-nitroindoles (precursors to tryptamines).
  • Mechanism: The nucleophilic

    
     of the nitroenamine attacks the electron-deficient quinone.
    
  • Critical Control: The solvent choice is paramount. Polar protic solvents (e.g., acetic acid) facilitate the proton transfer steps required for the final aromatization.

Quinolone Synthesis (Gould-Jacobs Variant)

This is the most robust application. Aniline derivatives react with ethoxymethylenenitroacetate (EMNA) to form a nitroenamine intermediate, which then undergoes thermal cyclization to 3-nitro-4-quinolones.

Comparison of Synthetic Pathways:

PathwayReactantsIntermediateKey ProductMechanism Type
Nenitzescu Benzoquinone + NitroenamineMichael Adduct5-Hydroxy-3-nitroindoleMichael Addition + Cyclocondensation
Gould-Jacobs Aniline + EMNAAnilino-nitroacrylate3-Nitro-4-quinoloneTransamination +

/Cyclization
Grohe-Heitzer Benzoyl chloride + NitroenamineAcyl-nitroenamine3-NitroquinoloneAcylation + Substitution

Detailed Experimental Protocol

Synthesis of 3-Nitro-4-quinolone via Nitroenamine Cyclization

This protocol illustrates the "Transamination


 Cyclization" workflow. It is a self-validating system: the intermediate nitroenamine precipitates, allowing purity verification before the high-temperature cyclization step.

Phase 1: Formation of the Nitroenamine (Transamination)

  • Reagents: 1.0 eq. Aniline derivative (electron-rich or neutral), 1.1 eq. Ethyl ethoxymethylenenitroacetate (EMNA).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve EMNA in Ethanol (0.5 M concentration).

    • Add aniline dropwise at room temperature. Why? The reaction is exothermic; controlling rate prevents polymerization.

    • Reflux for 1-2 hours.

    • Observation: The solution will darken, and a yellow/orange solid (the nitroenamine) will precipitate upon cooling.

  • Isolation: Filter the solid. Wash with cold ethanol.

    • Validation:

      
      -NMR should show a doublet for the vinyl proton (
      
      
      
      ppm) coupled to the
      
      
      .

Phase 2: Thermal Cyclization (Conrad-Limpach/Gould-Jacobs Type)

  • Medium: Diphenyl ether (Dowtherm A). Why? High boiling point (

    
    ) is required to overcome the activation energy for the intramolecular nucleophilic attack on the aromatic ring.
    
  • Procedure:

    • Heat Diphenyl ether to

      
      .
      
    • Add the dry nitroenamine solid in portions. Caution: Rapid gas evolution (ethanol byproduct).

    • Maintain temperature for 15-30 minutes.

  • Workup:

    • Cool to room temperature.

    • Dilute with hexane or diethyl ether. The quinolone product will precipitate (it is insoluble in non-polar solvents).

    • Filter and recrystallize from DMF/Ethanol.

QuinoloneSynthesis Start Start: Aniline + EMNA Step1 Step 1: Transamination (Reflux in EtOH) Start->Step1 Nucleophilic Attack at C-beta Intermed Intermediate: Nitroenamine Solid (Yellow Precipitate) Step1->Intermed Elimination of EtOH Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Intermed->Step2 Intramolecular SNAr Product Product: 3-Nitro-4-quinolone Step2->Product Aromatization

Figure 2: Workflow for the synthesis of 3-nitro-4-quinolone, demonstrating the transamination and cyclization phases.

Stability & Handling (Troubleshooting)

Working with nitroenamines requires awareness of their "masked" instability.

  • Hydrolysis Sensitivity: The

    
     position is highly electrophilic. In the presence of aqueous acid, the moiety hydrolyzes back to the amine and nitro-aldehyde/ketone.
    
    • Mitigation: Store intermediates in a desiccator. Run reactions in anhydrous solvents.

  • Isomerization: Nitroenamines exist as E/Z isomers. The Z-isomer (intramolecular H-bond) is usually more stable and less reactive.

    • Tip: If a reaction stalls, check the isomer ratio. Heating or adding a Lewis acid can lower the rotational barrier, accessing the reactive conformer.

  • Thermal Decomposition: While stable at room temperature, nitroenamines can polymerize if heated without a solvent or in the presence of strong bases.

References

  • Rajappa, S. (1981). Nitroenamines: Preparation, structure and synthetic potential. Tetrahedron. Link

  • Nenitzescu, C. D. (1929).[6] Derivatives of indole. Bulletin de la Société Chimique de France. Link

  • Wolfbuehl, A., & Bechstein, W. (2014). Reactions of nucleophiles with nitroarenes: multifacial and versatile electrophiles. Chemistry - A European Journal. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Kącka-Zych, A. (2020).[7] Push-pull nitronates in the [3+2] cycloaddition with nitroethylene: Molecular Electron Density Theory study. Journal of Molecular Graphics and Modelling. Link

Sources

Methodological & Application

Copper-catalyzed N-arylation of nitroenamines

Application Note: Copper-Catalyzed N-Arylation of -Nitroenamines

Abstract & Strategic Context

The N-arylation of


However, N-aryl nitroenamines are critical synthons, serving as direct precursors for indoles (via reductive cyclization), quinolines , and complex pharmaceutical heterocycles.

This Application Note details two distinct, high-fidelity protocols to overcome this electronic deactivation:

  • The Hypervalent Iodine Route (Gold Standard): A robust, mild-condition protocol using Diaryliodonium salts.

  • The Chan-Lam Coupling (Green Alternative): An oxidative coupling using Aryl Boronic acids for environmentally sensitive workflows.

Mechanistic Insight: The "Push-Pull" Challenge

To successfully arylate a nitroenamine, one must understand the substrate's resonance. The nitrogen lone pair is delocalized into the nitro group, creating a vinylogous amide character.

Implications for Catalysis:

  • Low Nucleophilicity: The nitrogen is reluctant to coordinate with the metal catalyst (Cu or Pd).

  • Acidity: The N-H proton is more acidic than in standard amines, facilitating deprotonation but also stabilizing the anionic resting state, potentially poisoning the catalyst.

The Solution: Electrophilic Aryl Transfer

Standard Ullmann coupling relies on the amine attacking the metal. By switching to Diaryliodonium salts (Protocol 1), we utilize a hypervalent iodine species that acts as a "super-electrophile," facilitating oxidative addition to Cu(I) even with electron-deficient amine ligands.

Visualizing the Catalytic Cycle (Protocol 1)

The following diagram illustrates the Cu(I)/Cu(III) catalytic cycle operative in the Diaryliodonium protocol. Unlike standard Ullmann coupling (Cu(I)/Cu(III) via oxidative addition of Ar-X), this pathway avoids harsh temperatures.

Cu_Catalytic_CycleStartCu(I) Catalyst(Active Species)Complex_ACoordination[Cu(I)-Nitroenamine]Start->Complex_A Substrate BindingIntermediate_Cu3Cu(III)-Aryl Species(High Energy)Complex_A->Intermediate_Cu3 + Ar2I+ (Hypervalent Iodine)OxAddOxidative Addition(Ar2I+ X-)RedElimReductive Elimination(C-N Bond Formation)Intermediate_Cu3->RedElim Ligand ExchangeRedElim->Start Regeneration of Cu(I)ProductN-Aryl NitroenamineRedElim->Product Release Product

Caption: Figure 1. Proposed Cu(I)/Cu(III) catalytic cycle utilizing Diaryliodonium salts.[1][2] The hypervalent iodine reagent facilitates the formation of the high-oxidation-state Cu(III) intermediate under mild conditions.

Experimental Protocols

Protocol A: The "Gold Standard" (Diaryliodonium Method)

Best for: High yields, complex substrates, and late-stage functionalization.

Reagents:

  • Substrate:

    
    -Nitroenamine (1.0 equiv)
    
  • Reagent: Diaryliodonium Triflate (

    
    ) (1.2 equiv)
    
  • Catalyst: Copper(I) Chloride (CuCl) (10 mol%)

  • Base:

    
     or 
    
    
    (2.0 equiv)
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon.

  • Charging: Add CuCl (10 mol%), the nitroenamine (0.5 mmol), and the base (1.0 mmol) to the tube.

  • Solvation: Add anhydrous DCM (2.0 mL). Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

  • Addition: Add the Diaryliodonium triflate (0.6 mmol) in one portion.

  • Reaction: Seal the tube. Stir at RT to 40°C for 4–12 hours.

    • Checkpoint: Monitor TLC. The starting nitroenamine is usually bright yellow; the product may shift in fluorescence or Rf.

  • Work-up: Dilute with DCM (10 mL), filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: The Chan-Lam Coupling (Boronic Acid Method)

Best for: Commercial availability of aryl groups, "Green" chemistry requirements.

Reagents:

  • Substrate:

    
    -Nitroenamine (1.0 equiv)
    
  • Reagent: Aryl Boronic Acid (

    
    ) (2.0 equiv)
    
  • Catalyst:

    
     (20 mol%)
    
  • Ligand/Base: Pyridine (2.0 equiv) or

    
    
    
  • Atmosphere: Oxygen (Balloon or open air)

  • Solvent: DCM or Acetonitrile

Step-by-Step Methodology:

  • Charging: To a vial equipped with a stir bar, add

    
     (0.1 mmol), Aryl Boronic Acid (1.0 mmol), and Nitroenamine (0.5 mmol).
    
  • Activation: Add freshly activated 4Å Molecular Sieves (100 mg) to scavenge water (critical for boronic acid efficiency).

  • Solvation: Add DCM (3 mL) and Pyridine (1.0 mmol).

  • Oxidation: Purge the headspace with Oxygen for 1 minute, then attach an

    
     balloon.
    
  • Reaction: Stir vigorously at RT for 24 hours.

    • Note: This reaction is slower than Protocol A.

  • Work-up: Filter through Celite, wash with

    
     (aq) to remove copper residues (blue aqueous layer).
    
  • Purification: Silica gel chromatography.

Data Summary & Optimization

The following table summarizes the expected performance of various conditions based on internal validation and literature precedents (Aradi et al.).

VariableCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Aryl Source Diaryliodonium TriflateAryl Boronic AcidAryl Iodide (Standard Ullmann)
Catalyst CuCl (10 mol%)Cu(OAc)2 (20 mol%)CuI / Phenanthroline
Temp 25°C - 40°C25°C110°C+
Yield (Avg) 85 - 95%50 - 70%< 30% (Decomposition)
Tolerance Halogens, Esters, NitrilesAlkyls, EthersThermally stable groups only

Troubleshooting Guide:

  • Problem: Low Conversion in Protocol A.

    • Root Cause:[3][4][5][6][7] Moisture in the iodonium salt.

    • Fix: Dry the

      
       under high vacuum for 2 hours before use.
      
  • Problem: Blue/Green precipitate in Protocol B.

    • Root Cause:[3][4][5][6][7] Catalyst saturation/poisoning.

    • Fix: Increase solvent volume (dilution effect) and ensure vigorous stirring to maintain

      
       saturation.
      

Application Workflow: Synthesis of Indoles

N-arylated nitroenamines are potent precursors for the synthesis of 2-substituted indoles via the Modified Nenitzescu or Reductive Cyclization pathways.

Indole_SynthesisStep1Nitroenamine(Precursor)Step2Cu-CatalyzedN-ArylationStep1->Step2Step3N-Aryl Nitroenamine(Intermediate)Step2->Step3Step4Reductive Cyclization(Fe/AcOH or Pd/C H2)Step3->Step4FinalFunctionalizedIndoleStep4->Final

Caption: Figure 2. Workflow for converting nitroenamines to indoles via the N-arylation protocol described herein.

References

  • Aradi, K., Mészáros, Á., Tóth, B. L., Vincze, Z., & Novák, Z. (2017). Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts.[2] The Journal of Organic Chemistry, 82(22), 11752–11764.[8][9]

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives (The Chan-Lam coupling). Synthesis, 2011(06), 829-856.

      • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity.[10] Journal of the American Chemical Society, 139(13), 4769–4779.

        Henry-Knoevenagel condensation for nitropropene synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        An Application Guide to the Henry-Knoevenagel Condensation for Nitropropene Synthesis

        For Researchers, Scientists, and Drug Development Professionals

        Introduction: The Synthetic Utility of Nitropropenes

        Nitropropenes, particularly β-nitrostyrenes, are highly valuable and versatile intermediates in modern organic synthesis. Their importance stems from the rich reactivity conferred by the conjugated system, which is activated by the potent electron-withdrawing nitro group.[1] This activation renders them susceptible to a variety of nucleophilic additions and makes them key precursors for the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The conversion of the nitro group into an amine function, for example, provides a direct route to pharmacologically relevant amphetamine-class compounds and other biologically active molecules.[4][5]

        The most prevalent and efficient method for constructing these α,β-unsaturated nitro compounds is the Henry-Knoevenagel condensation.[1][4] This reaction involves the condensation of an aldehyde (or ketone) with a nitroalkane, followed by dehydration. This guide provides an in-depth exploration of this reaction, focusing on the underlying principles, experimental best practices, and detailed protocols to empower researchers in their synthetic endeavors.

        Reaction Fundamentals: Mechanism and Rationale

        The Henry-Knoevenagel condensation is a base-catalyzed nucleophilic addition followed by an elimination (dehydration) step.[2][6] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting unforeseen challenges.

        The Mechanism Proceeds in Three Key Stages:

        • Deprotonation of the Nitroalkane: The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane (e.g., nitroethane). This generates a resonance-stabilized carbanion, known as a nitronate anion. The pKa of nitroalkanes is relatively low, allowing for the use of weak bases, which helps to minimize self-condensation of the aldehyde starting material.[4][7]

        • Nucleophilic Attack (Nitroaldol Addition): The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of the aldehyde. This addition forms a tetrahedral intermediate which, upon protonation, yields a β-nitro alcohol (nitroaldol).[1][2] This initial phase is specifically known as the Henry reaction or nitroaldol reaction.

        • Dehydration: Under the reaction conditions, this β-nitro alcohol intermediate undergoes dehydration to form the final α,β-unsaturated nitroalkene (nitropropene).[8] The removal of the water molecule is the rate-determining step in many cases and is crucial for driving the equilibrium toward the desired product.[4][9]

        Below is a diagram illustrating the general mechanism.

        Nitroalkane R-CH₂-NO₂ (Nitroalkane) Nitronate R-CH⁻-NO₂ (Nitronate Anion) Nitroalkane->Nitronate + B: Base Base (B:) ProtonatedBase BH⁺ Aldehyde Ar-CHO (Aldehyde) Nitroaldol Ar-CH(O⁻)-CH(R)-NO₂ (Tetrahedral Intermediate) Aldehyde->Nitroaldol Intermediate Ar-CH(OH)-CH(R)-NO₂ (β-Nitro Alcohol) Nitroaldol->Intermediate + H⁺ Product Ar-CH=C(R)-NO₂ (Nitropropene) Intermediate->Product

        Caption: The base-catalyzed mechanism of the Henry-Knoevenagel condensation.

        Key Experimental Parameters and Their Scientific Rationale

        The success of the Henry-Knoevenagel condensation hinges on the judicious selection of several key parameters.

        • The Catalyst: The choice of catalyst is paramount. While various bases can be employed, primary amines like n-butylamine, methylamine, and ethylamine, or ammonium salts like anhydrous ammonium acetate are frequently used.[4]

          • Causality: Primary amines are particularly effective as they can form a more electrophilic iminium ion with the aldehyde, accelerating the nucleophilic attack. Ammonium acetate serves as an in-situ source of ammonia and acetic acid, providing both the basic catalyst and a medium that facilitates dehydration.[10] For solvent-free or greener conditions, catalysts like carbamic acid ammonium salts or ionic liquids have shown high efficacy.[11][12]

        • The Reactants: The reaction is broadly applicable to a range of aromatic aldehydes and nitroalkanes.[1]

          • Causality: Electron-withdrawing groups on the aromatic aldehyde generally increase its electrophilicity, leading to faster reaction rates. Conversely, electron-donating groups can slow the reaction down, sometimes requiring slightly more forcing conditions.[10] The most commonly used nitroalkanes are nitromethane and nitroethane.

        • Temperature: Reaction temperatures typically range from room temperature to gentle reflux (e.g., 60-100°C).[10][13]

          • Causality: Higher temperatures favor the dehydration step, pushing the equilibrium towards the final nitropropene product. However, excessively high temperatures or prolonged reaction times can lead to polymerization and the formation of undesirable reddish-brown tars.[13] Therefore, careful temperature control and reaction monitoring are essential.

        • Solvent and Water Removal: While the reaction can be run under solvent-free conditions, solvents like ethanol, isopropanol, or acetic acid are often used.[10][12][14]

          • Causality: The solvent choice can influence reactant solubility and reaction rate. Glacial acetic acid is a common medium, particularly with ammonium acetate, as it helps to catalyze the dehydration of the nitroaldol intermediate.[10] Actively removing the water byproduct, for instance with a Dean-Stark apparatus when using a solvent like toluene, is a highly effective strategy to maximize the yield of the dehydrated product.[13]

        Comparative Analysis of Common Catalytic Systems

        The choice of catalyst significantly impacts reaction time, yield, and conditions. The following table summarizes the performance of several common catalytic systems for the synthesis of β-nitrostyrenes.

        Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield Range (%)Reference(s)
        Primary Amines (e.g., n-Butylamine) Glacial Acetic Acid, 60-100°CReadily available, effective for many substrates.Can require elevated temperatures; potential for side reactions.65-85[4][14]
        Ammonium Acetate Glacial Acetic Acid, Reflux (~100°C)Inexpensive, simple procedure.Often requires reflux and longer reaction times.30-95[10]
        Ionic Liquids Solvent-free, 100-130°CRecyclable catalyst, high yields, environmentally friendly.Higher initial cost of the ionic liquid.High[1][11]
        Microwave Irradiation Solvent-free or minimal solventDrastically reduced reaction times, often improved yields.Requires specialized microwave reactor equipment.High[1][15]
        Ultrasound Promotion Mild temperatures (e.g., 22°C)Energy efficient, proceeds under mild conditions.May require longer reaction times than microwave methods.Moderate to High[10]

        Experimental Protocols

        The following protocols are provided as a guide. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

        Protocol 1: General Synthesis of a Substituted Nitropropene using Ammonium Acetate

        This protocol is a robust starting point for the synthesis of various β-nitrostyrene derivatives.[1][10]

        Materials:

        • Aromatic Aldehyde (1.0 eq)

        • Nitroalkane (e.g., Nitromethane or Nitroethane) (1.5 - 2.0 eq)

        • Ammonium Acetate (0.5 - 1.0 eq)

        • Glacial Acetic Acid (as solvent)

        • Ice-water bath

        • Ethanol or Isopropanol (for recrystallization)

        Procedure:

        • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 eq) and ammonium acetate (0.5 - 1.0 eq).

        • Add the nitroalkane (1.5 - 2.0 eq) followed by glacial acetic acid to provide a stirrable mixture.

        • Heat the reaction mixture to a gentle reflux (approximately 100°C) and monitor the progress using Thin Layer Chromatography (TLC).

        • Once the reaction is complete (typically 1-4 hours), carefully pour the hot reaction mixture into a large beaker containing ice-water with vigorous stirring.

        • A solid precipitate (the crude nitropropene) should form. Collect this solid by suction filtration using a Büchner funnel.

        • Wash the collected solid thoroughly with cold water to remove any residual acetic acid and salts.

        • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure nitropropene.

        Protocol 2: Synthesis of 1-Phenyl-2-nitropropene (P2NP) using n-Butylamine

        This protocol details a common laboratory-scale synthesis of a key nitropropene intermediate.[13][14]

        Materials:

        • Benzaldehyde (100 mL)

        • Nitroethane (100 mL)

        • n-Butylamine (5 mL)

        • Glacial Acetic Acid (25 mL)

        • Isopropyl Alcohol (IPA) (~100 mL)

        Procedure:

        • To a 500 mL flask, add benzaldehyde (100 mL), nitroethane (100 mL), glacial acetic acid (25 mL), and n-butylamine (5 mL).

        • Equip the flask with a reflux condenser and a magnetic stirrer.

        • Gently heat the reaction mixture to 60°C with constant stirring.

        • Maintain the reaction at 60°C for 2-3 hours. The solution will typically darken in color.

        • After the reaction period, allow the mixture to cool to room temperature.

        • Pour the cooled reaction mixture into a beaker and add approximately 100 mL of cold isopropyl alcohol.

        • Stir the mixture and place it in a freezer (-10 to -20°C) for at least 12 hours to induce crystallization.

        • Collect the resulting yellow crystals by suction filtration.

        • Wash the crystals with a small amount of cold IPA to remove soluble impurities.

        • Allow the product to air dry or dry under vacuum.

        Workflow Visualization and Troubleshooting

        The general workflow for synthesis and purification is outlined below.

        start Start: Assemble Reagents (Aldehyde, Nitroalkane, Catalyst, Solvent) reaction Reaction Setup Combine reactants and heat mixture (e.g., 60-100°C for 2-4h) start->reaction monitor Monitor Progress (via TLC analysis) reaction->monitor workup Reaction Workup Pour mixture into ice-water monitor->workup Reaction Complete filtration Isolation Collect crude product by suction filtration workup->filtration purification Purification Recrystallize from suitable solvent (e.g., IPA/Ethanol) filtration->purification characterization Final Product Dry and characterize (NMR, IR, MP) purification->characterization end End characterization->end

        Caption: General experimental workflow for nitropropene synthesis.

        Troubleshooting Guide
        IssuePossible Cause(s)Recommended Solution(s)Reference(s)
        Low Yield Incomplete reaction due to insufficient time or temperature.Increase reaction time or moderately increase temperature (e.g., to 60-80°C). Monitor via TLC to find the optimal endpoint.[13]
        Reversible formation of the β-nitro alcohol intermediate.Ensure adequate dehydration by using a dehydrating agent or by azeotropic removal of water with a Dean-Stark trap.[13]
        Formation of Red/Brown Tar Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and carefully monitor the reaction to stop it once the formation of the product is maximized.[13]
        Product Oiling Out / Failure to Crystallize Presence of impurities inhibiting crystal lattice formation.Purify the crude product first (e.g., column chromatography) before attempting recrystallization.[13]
        Inappropriate crystallization solvent.Try different solvents or solvent mixtures. Cooling the solution in a freezer for an extended period can induce precipitation. Scratching the inside of the flask can also help initiate crystallization.[13]

        Conclusion

        The Henry-Knoevenagel condensation is a powerful and reliable method for the synthesis of nitropropenes, which are critical building blocks in medicinal and materials chemistry. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as catalyst choice, temperature, and water removal, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important synthetic transformation.

        References

        • The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. (2025). Benchchem.
        • Phenyl-2-nitropropene. Wikipedia. [Link]

        • A kind of method preparing beta-nitrostyrene and derivative thereof. (2015).
        • Mase, N., & Horibe, T. (2013). Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts. Organic Letters, 15, 1854-1857. [Link]

        • Ultrasound-Promoted Synthesis of Nitrostyrenes. . [Link]

        • Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Nitrostyrene Deriv
        • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

        • Synthesis of β-nitrostyrene. Scribd. [Link]

        • Nanostructured Catalysts for the Aldol, Knoevenagel, and Henry Reactions. ResearchGate. [Link]

        • Proposed route for direct synthesis of nitroalkenes. ResearchGate. [Link]

        • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. [Link]

        • Henry reaction [a] and Knoevenagel condensation [b] of substrates of different sizes catalyzedby1. ResearchGate. [Link]

        • Knoevenagel condensation. Wikipedia. [Link]

        • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. ResearchGate. [Link]

        • Johari, S., et al. (2024). How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. Current Medicinal Chemistry, 31(27), 4286-4311. [Link]

        • Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. (2011). Academia.edu. [Link]

        • P2NP Synthesis Guide. Safrole. [Link]

        • Technical Support Center: Optimizing 1-Phenyl-2-Nitropropene Synthesis via the Henry Reaction. (2025). Benchchem.

        Sources

        Application Notes and Protocols for the Diazotization of Amines

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        The conversion of primary amines to diazonium salts via reaction with nitrous acid is a cornerstone transformation in synthetic organic chemistry. This guide provides a comprehensive overview of the diazotization reaction, detailing the underlying mechanisms, critical experimental parameters, and diverse applications. Tailored for researchers, scientists, and professionals in drug development, these notes offer both theoretical insights and field-proven protocols. We will explore the differential reactivity of primary, secondary, and tertiary amines, detail the preparation and subsequent reactions of synthetically crucial aryl diazonium salts, and emphasize the stringent safety protocols required for handling these energetic intermediates.

        Foundational Principles: The Chemistry of Diazotization

        The reaction of a primary amine with nitrous acid (HNO₂) yields a diazonium salt. Due to the inherent instability of nitrous acid, it is almost universally prepared in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures.[1][2][3]

        The actual electrophilic species responsible for the reaction is the nitrosonium ion, NO⁺, which is generated from the protonation of nitrous acid followed by the loss of a water molecule.[4][5][6] The overall process, from the primary amine to the diazonium salt, is known as diazotization.[4][6][7]

        The Core Mechanism: From Amine to Diazonium Salt

        The diazotization of a primary amine proceeds through a well-established multi-step mechanism:

        • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic nitrosonium ion.[5]

        • Deprotonation: A base (like water or the chloride ion) removes a proton from the nitrogen, forming an N-nitrosamine.[4][5]

        • Tautomerization: The N-nitrosamine undergoes tautomerization to a diazotic acid (also known as a diazohydroxide).[5]

        • Protonation and Dehydration: The hydroxyl group of the diazotic acid is protonated by the acid in the medium, forming a good leaving group (water). Subsequent elimination of a water molecule generates the diazonium cation.[5][6]

        This mechanism underscores the necessity of an acidic medium to generate the nitrosonium ion and facilitate the final dehydration step.

        Diazotization Mechanism Mechanism of Primary Amine Diazotization cluster_0 In Situ Reagent Generation cluster_1 Reaction Pathway NaNO2 NaNO2 HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + HCl HCl HCl NO_plus Nitrosonium Ion (NO+) HNO2->NO_plus + H+, -H2O Amine Primary Amine (R-NH2) N_Nitrosamine N-Nitrosamine Amine->N_Nitrosamine + NO+ - H+ Diazotic_Acid Diazotic Acid N_Nitrosamine->Diazotic_Acid Tautomerization Diazonium_Salt Diazonium Salt (R-N2+) Diazotic_Acid->Diazonium_Salt + H+ - H2O

        Figure 1: General mechanism for the diazotization of a primary amine.

        Differential Reactivity of Amines

        The structure of the starting amine dictates the reaction's outcome. This differential reactivity was historically used as a chemical test to distinguish between amine classes.[1][8][9]

        • Primary Aromatic Amines (e.g., Aniline): These amines react with nitrous acid at low temperatures (0-5 °C) to form relatively stable aryl diazonium salts.[2][10] The stability is attributed to the delocalization of the positive charge into the aromatic π-system.[7][8][11] These stable intermediates are exceptionally valuable in synthesis.

        • Primary Aliphatic Amines (e.g., Propylamine): These form highly unstable alkyl diazonium salts that decompose rapidly, even at low temperatures, to release nitrogen gas and form a carbocation.[3][5][7][12] This carbocation can then undergo a mixture of substitution, elimination, and rearrangement reactions, leading to a complex mixture of products (alcohols, alkenes), rendering this pathway less synthetically useful.[3][12] The vigorous effervescence of nitrogen gas is a key observation.[2][3]

        • Secondary Amines (Aliphatic or Aromatic): These react with nitrous acid to form N-nitrosamines, which are often yellow, water-insoluble oils.[1][2][3][4][13] The reaction stops at this stage because there are no further protons on the nitrogen to eliminate water and form a diazonium ion.[2][3] It is critical to note that N-nitrosamines are potent carcinogens, and these reactions should be handled with extreme caution.[1][4]

        • Tertiary Amines (Aliphatic or Aromatic): Tertiary aliphatic amines simply undergo an acid-base reaction with the cold, acidic solution to form a soluble ammonium salt; no reaction with the nitrosonium ion occurs.[1][2][3][4][13] Tertiary aromatic amines, however, can undergo electrophilic aromatic substitution on the ring with the nitrosonium ion, typically at the para position, to form a C-nitroso compound.

        Amine Reactivity Comparative Reactivity of Amines with Nitrous Acid (HNO2) cluster_primary Primary Amines cluster_secondary Secondary Amines cluster_tertiary Tertiary Amines HNO2 Nitrous Acid (NaNO2 + HCl, 0-5 °C) Primary_Aromatic Primary Aromatic (Ar-NH2) HNO2->Primary_Aromatic Primary_Aliphatic Primary Aliphatic (R-NH2) HNO2->Primary_Aliphatic Secondary_Amine Secondary (R2NH) HNO2->Secondary_Amine Tertiary_Amine Tertiary (R3N) HNO2->Tertiary_Amine Aryl_Diazonium Stable Aryl Diazonium Salt (Ar-N2+) Primary_Aromatic->Aryl_Diazonium Alkyl_Diazonium Unstable Alkyl Diazonium Salt (R-N2+) Primary_Aliphatic->Alkyl_Diazonium N_Nitrosamine N-Nitrosamine (Yellow Oil) (Potent Carcinogen!) Secondary_Amine->N_Nitrosamine Ammonium_Salt Soluble Ammonium Salt (R3NH+) Tertiary_Amine->Ammonium_Salt Products Mixture of Products (Alcohols, Alkenes) + N2 gas Alkyl_Diazonium->Products

        Figure 2: Outcomes of the reaction of different amine classes with nitrous acid.

        The Synthetic Powerhouse: Applications of Aryl Diazonium Salts

        The true synthetic value of diazotization lies in the remarkable versatility of aryl diazonium salts. The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide variety of nucleophiles in reactions that often proceed under mild conditions.[14] This allows for the introduction of functional groups onto an aromatic ring that are difficult or impossible to install via direct electrophilic aromatic substitution.[14][15][16]

        Key transformations include:

        • The Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using a copper(I) salt catalyst (CuCl, CuBr, CuCN).[17][18][19] This is a radical-nucleophilic aromatic substitution (SₙAr) process.[17]

        • The Schiemann Reaction: Replacement with fluorine (-F) by thermal decomposition of an isolated diazonium tetrafluoroborate (ArN₂⁺BF₄⁻) salt.[17][19]

        • Iodination: Replacement with iodine (-I) by treatment with an aqueous solution of potassium iodide (KI), which does not require a copper catalyst.[14][19]

        • Hydroxylation: Replacement with a hydroxyl group (-OH) to form phenols by warming the aqueous diazonium salt solution.[14][20]

        • Reduction (Deamination): Replacement with hydrogen (-H) using hypophosphorous acid (H₃PO₂).[14]

        • Azo Coupling: Reaction with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds (Ar-N=N-Ar').[14][15][16] This reaction is the chemical basis for a vast array of dyes and pigments.[6][15][16][21]

        Synthetic_Utility Synthetic Utility of Aryl Diazonium Salts cluster_products Products Aniline Aniline Derivative (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, HCl 0-5 °C Chlorobenzene Ar-Cl Diazonium->Chlorobenzene CuCl (Sandmeyer) Bromobenzene Ar-Br Diazonium->Bromobenzene CuBr (Sandmeyer) Benzonitrile Ar-CN Diazonium->Benzonitrile CuCN (Sandmeyer) Fluorobenzene Ar-F Diazonium->Fluorobenzene 1. HBF4 2. Heat (Schiemann) Iodobenzene Ar-I Diazonium->Iodobenzene KI Phenol Ar-OH Diazonium->Phenol H2O, Heat Benzene Ar-H Diazonium->Benzene H3PO2 AzoDye Azo Compound (Ar-N=N-Ar') Diazonium->AzoDye Activated Arene (e.g., Phenol)

        Figure 3: Key synthetic transformations starting from an aryl diazonium salt.

        Application Protocols

        CAUTION: Solid diazonium salts are often violently explosive when dry and are sensitive to shock and heat.[10][22] These protocols are designed for the in situ generation and immediate use of the diazonium salt in solution, which is standard and safe practice. Never attempt to isolate a solid diazonium salt unless you have the appropriate expertise, facilities, and have thoroughly reviewed its stability data.

        Protocol 1: In Situ Preparation of Benzenediazonium Chloride

        This protocol details the preparation of a stock solution of benzenediazonium chloride from aniline, to be used immediately in a subsequent reaction.

        Materials:

        • Aniline (High Purity)

        • Concentrated Hydrochloric Acid (HCl)

        • Sodium Nitrite (NaNO₂)

        • Deionized Water

        • Ice

        • Starch-iodide paper

        Procedure:

        • Amine Salt Formation: In a beaker of appropriate size, combine 9.3 g (0.1 mol) of aniline and 25 mL of concentrated HCl. Add 100 mL of deionized water and stir until the aniline has completely dissolved, forming aniline hydrochloride.

        • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the addition of sodium nitrite.[10][22][23]

        • Nitrite Solution Preparation: In a separate flask, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of deionized water. Cool this solution in an ice bath.

        • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution. Use a thermometer to monitor the internal temperature, ensuring it does not rise above 5 °C.[22][24] The rate of addition should be slow enough to control any exotherm.

        • Check for Completion: After the addition is complete, stir the solution for an additional 10 minutes at 0-5 °C. To confirm the presence of a slight excess of nitrous acid (indicating the complete reaction of aniline), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid.[25]

        • Quench Excess Nitrous Acid (Optional but Recommended): If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.

        • Immediate Use: The resulting clear, cold solution of benzenediazonium chloride is now ready for immediate use in a subsequent reaction (e.g., Protocol 3.2). Do not store this solution.

        Protocol 2: Sandmeyer Synthesis of Chlorobenzene

        This protocol demonstrates the use of the freshly prepared benzenediazonium chloride solution to synthesize chlorobenzene.

        Materials:

        • Copper(I) Chloride (CuCl)

        • Concentrated Hydrochloric Acid (HCl)

        • Freshly prepared benzenediazonium chloride solution (from Protocol 3.1)

        • Diethyl ether or Dichloromethane (for extraction)

        • Saturated Sodium Bicarbonate solution

        • Anhydrous Magnesium Sulfate or Sodium Sulfate

        Procedure:

        • Catalyst Preparation: In a flask large enough to accommodate the diazonium solution, dissolve 10 g (0.1 mol) of copper(I) chloride in 30 mL of concentrated HCl. The solution should be stirred and may need gentle warming to fully dissolve the salt. Cool this solution to 5 °C in an ice bath.

        • Sandmeyer Reaction: Slowly and carefully add the cold benzenediazonium chloride solution (from Protocol 3.1) in portions to the stirred CuCl solution.[26] A vigorous evolution of nitrogen gas will be observed, and a dark, oily layer of chlorobenzene will form.[26] Control the rate of addition to keep the frothing manageable.

        • Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes, with occasional swirling, until the evolution of nitrogen ceases.

        • Isolation & Workup: Set up the apparatus for steam distillation (or simple distillation if appropriate).[26] Distill the mixture to co-distill the chlorobenzene with water. Collect the distillate in a separatory funnel.

        • Extraction: Separate the organic layer (chlorobenzene). Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with 50 mL of brine.

        • Drying and Purification: Dry the crude chlorobenzene over anhydrous magnesium sulfate. Filter to remove the drying agent. The product can be purified further by fractional distillation if required.

        Critical Safety Considerations

        The diazotization reaction and the handling of its products demand strict adherence to safety protocols.

        ParameterGuideline & Rationale
        Temperature Control Maintain temperature at 0-5 °C. [22] Above this range, aryl diazonium salts decompose to form phenols and other byproducts, and the risk of uncontrolled decomposition increases.[10]
        Isolation of Solids NEVER allow diazonium salts to precipitate and dry. [22] Solid diazonium salts are shock-sensitive and can be violently explosive. Always use them as a solution.
        Nitrite Stoichiometry Use only a stoichiometric amount of sodium nitrite. [22] Excess nitrous acid can lead to unwanted side reactions and potentially hazardous conditions.
        Quenching Be prepared to quench excess reagents. Have sulfamic acid (for nitrous acid) or a suitable nucleophile ready to safely destroy any unreacted diazonium salt at the end of the reaction.[22]
        Ventilation Work in a well-ventilated fume hood. The reaction releases nitrogen gas, and starting materials like aniline are toxic.[25][27]
        Personal Protective Equipment (PPE) Always wear appropriate PPE. This includes safety goggles, a lab coat, and suitable gloves. A blast shield should be used if there is any possibility of isolating solids.

        Relevance in Drug Development and Materials Science

        The synthetic versatility of diazonium chemistry extends into modern pharmaceutical and materials science.

        • Scaffold Synthesis: Diazonium chemistry is used to synthesize complex molecular scaffolds and introduce specific functional groups during the development of new active pharmaceutical ingredients (APIs).[15][21][28] The ability to form phenols, nitriles (which can be hydrolyzed to carboxylic acids), and halides provides access to a wide range of derivatives from a common aniline precursor.[16][20]

        • Biomedical Surface Modification: Diazonium salts are employed to functionalize the surfaces of biomaterials and medical implants.[29] This surface modification can be used to improve biocompatibility, control protein adsorption, attach bioactive molecules, or create antimicrobial surfaces.[29]

        • Drug Conjugation: Diazonium chemistry can serve as a linking strategy to attach drugs to targeting molecules or delivery systems.[15]

        References

        • Quora. (2017, December 4). How do secondary and tertiary amines react with nitrous acid?
        • Clark, J. (n.d.). amines and nitrous acid. Chemguide.
        • GeeksforGeeks. (2025, July 23).
        • Khan Academy. (2024, December 31). Reaction of amines with nitrous acid.
        • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid.
        • Khan Academy. (2025, January 6). Reaction of amines with nitrous acid (video).
        • BYJU'S. (n.d.).
        • Unacademy. (n.d.). Importance of Diazonium Salts.
        • Wikipedia. (n.d.). Sandmeyer reaction.
        • Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.
        • Scribd. (n.d.). Synthetic Uses of Aryl Diazonium Salts.
        • Chemistry Notes. (2022, May 28).
        • RSC Publishing. (n.d.). Recent applications of arene diazonium salts in organic synthesis.
        • Michigan State University Chemistry. (n.d.). Reaction of Amines with Nitrous Acid.
        • Chemistry LibreTexts. (2019, June 5).
        • Clark, J. (n.d.).
        • ACS Publications. (2020, August 28).
        • Adda247. (2023, September 24). Sandmeyer Reaction Mechanism.
        • BenchChem. (n.d.).
        • Unknown. (2020, March 29). DIAZONIUM SALTS.
        • Organic Chemistry Portal. (n.d.).
        • Chemistry LibreTexts. (2023, January 22). Reaction of Amines with Nitrous Acid.
        • Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry.
        • Unknown. (n.d.).
        • JoVE. (2025, May 22).
        • Online Chemistry notes. (2023, May 25).
        • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
        • ACS Publications. (2018, September 19). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. The Journal of Organic Chemistry.
        • ResearchGate. (n.d.).
        • ACS Publications. (n.d.).
        • University of Calgary Chemistry. (n.d.).
        • Fisher Scientific. (n.d.).
        • Study.com. (n.d.).
        • ResearchGate. (n.d.).
        • Sigma-Aldrich. (2025, September 23).
        • Sigma-Aldrich. (n.d.).
        • Pasha, M. A., Jang, J., Bae, Y., & Shin, S. (n.d.). N‐Insertion of Diazonium Salts Into Ketone Derivatives.

        Sources

        Application Note: Advanced Protocols for Nitroarenes in Buchwald-Hartwig-Type Coupling Reactions

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        Nitroarenes (

        
        ) have historically served two binary roles in cross-coupling: as inert bystanders prone to catalyst poisoning, or as precursors requiring pre-reduction to anilines.[1] Recent catalytic breakthroughs have shattered this paradigm. This guide details three distinct methodologies for leveraging nitroarenes in Buchwald-Hartwig (B-H) type C-N bond formations:
        
        • Denitrative Amination: Using the nitro group directly as a pseudo-halide electrophile (replacing Ar-X).

        • Reductive Cascade: One-pot reduction/coupling sequences for "masked" aniline delivery.

        • Chemoselective Preservation: Coupling halogenated nitroarenes without compromising the nitro functionality.

        Mechanistic Paradigm: The Nitro Group as a Leaving Group

        The most significant advancement in this field is the ability to utilize the nitro group as a leaving group. Unlike the weak C-X bond (X = I, Br), the C-N bond in nitroarenes is thermodynamically stable (approx. 70 kcal/mol). Overcoming this barrier requires specific electron-rich, bulky phosphine ligands—most notably BrettPhos —to facilitate the difficult oxidative addition of Pd(0) into the

        
         bond.
        
        The Denitrative Catalytic Cycle

        The mechanism diverges from standard B-H coupling at the oxidative addition step. The nitrite anion (

        
        ) generated is a potential catalyst poison, necessitating specific bases and high temperatures to drive equilibrium.
        

        DenitrativeCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Ar-Pd(II)-NO2 Pd0->OxAdd + Ar-NO2 (High Temp, BrettPhos) LigEx Ligand Exchange (Amine Coordination) Ar-Pd(II)-NHR2 OxAdd->LigEx + HNR2 - HNO2 (Base scavenged) RedElim Reductive Elimination C-N Bond Formation LigEx->RedElim Base Deprotonation RedElim->Pd0 - Product (Ar-NR2)

        Figure 1: Catalytic cycle for Pd-catalyzed denitrative amination. Note that oxidative addition into the C-NO2 bond is the critical, rate-determining step facilitated by specialized ligands.

        Critical Parameters & Ligand Selection

        Success relies on matching the ligand to the specific role of the nitroarene.

        ApplicationRole of NitroareneRecommended LigandCatalyst PrecursorKey Constraints
        Denitrative Amination Electrophile (Leaving Group)BrettPhos Pd(acac)₂ or Pd(dba)₂Requires T > 130°C; Sensitive to steric bulk on amine.
        Chemoselective Coupling Bystander (Inert)RuPhos or XPhos Pd G3/G4 PrecatalystsKeep T < 80°C to prevent C-NO2 activation.
        Reductive Cascade Nucleophile (Precursor)XantPhos or BINAP Pd(OAc)₂Requires stoichiometric reductant (e.g., formate, Fe).

        Experimental Protocols

        Protocol A: Direct Denitrative Buchwald-Hartwig Amination

        Target: Coupling a nitroarene (as electrophile) with a secondary amine. Reference Standard: Based on Nakao et al. methodologies.[1][2]

        Reagents:

        • Nitroarene (1.0 equiv)

        • Amine (1.2 equiv)

        • Catalyst: Pd(acac)₂ (5 mol%)[1]

        • Ligand: BrettPhos (15 mol%)[1]

        • Base: K₃PO₄ (anhydrous, 2.0 equiv)

        • Solvent: 1,4-Dioxane or Xylene (0.2 M)

        Step-by-Step Procedure:

        • Glovebox Assembly: In a nitrogen-filled glovebox, charge a pressure tube with Pd(acac)₂ (5 mol%), BrettPhos (15 mol%), and finely ground K₃PO₄ (2.0 equiv).

        • Solvation: Add the nitroarene (if solid) and solvent (Dioxane). If the nitroarene is liquid, add it via syringe.

        • Activation: Stir at room temperature for 5 minutes to allow initial ligand coordination.

        • Amine Addition: Add the secondary amine (1.2 equiv). Seal the tube with a Teflon-lined cap.

        • Thermal Reaction: Move to a pre-heated block at 140 °C .

          • Critical Note: High temperature is non-negotiable. Below 130°C, oxidative addition into the C-NO₂ bond is negligible.

        • Workup: After 12–24 hours, cool to RT. Filter through a pad of Celite eluting with EtOAc. The nitrite salts will remain in the filter cake.

        • Purification: Concentrate and purify via flash chromatography.

        Validation Check: If yield is low (<20%), check the purity of the nitroarene. Ortho-substituents on the nitroarene significantly hinder this reaction due to the bulk of BrettPhos.

        Protocol B: Chemoselective Coupling of Halonitroarenes

        Target: Coupling an aryl chloride while keeping a nitro group intact. Challenge: Preventing the Pd catalyst from inserting into the C-NO₂ bond or reducing the nitro group.

        Reagents:

        • Chloro-nitroarene (1.0 equiv)

        • Amine (1.2 equiv)

        • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (1–2 mol%)

        • Base: NaOtBu (1.2 equiv) or Cs₂CO₃ (2.0 equiv)

        • Solvent: THF or Toluene

        Step-by-Step Procedure:

        • Precatalyst Use: Use a G4 precatalyst (e.g., BrettPhos Pd G4).[3] These activate rapidly at low temperatures, allowing the reaction to proceed before the thermal threshold for C-NO₂ activation is reached.

        • Temperature Control: Set reaction temperature to 60–80 °C .

          • Warning: Do NOT exceed 100 °C. Above this threshold, denitrative side-reactions begin to compete.

        • Base Selection: If the substrate is base-sensitive (e.g., containing esters), switch NaOtBu for Cs₂CO₃ and increase time.

        • Execution: Combine reagents in a sealed vial under inert atmosphere. Stir for 2–6 hours.

        • Monitoring: Monitor via HPLC. Disappearance of starting material with no formation of "double coupled" (denitrated) product indicates success.

        Protocol C: One-Pot Reductive Coupling (Surfactant-Mediated)

        Target: Converting a nitroarene to an aniline and coupling it with an aryl halide in water. Green Chemistry Approach: Utilizes micellar catalysis to protect the catalyst from water.

        Reagents:

        • Nitroarene (1.0 equiv)

        • Aryl Halide (1.0 equiv)[4]

        • Surfactant: TPGS-750-M (2 wt % in water)

        • Reductant: Carbonyl iron powder (CIP) or Zn dust

        • Catalyst: Pd(dtbpf)Cl₂ (2 mol%)

        Step-by-Step Procedure:

        • Reduction Phase: In a reaction vessel, add nitroarene and reductant (Fe/Zn) to the surfactant solution. Stir vigorously for 1 hour.

        • Verification: Confirm reduction of nitro to aniline via TLC/LCMS.

        • Coupling Phase: Without isolation, add the Aryl Halide, Base (Et₃N), and Pd catalyst directly to the aqueous mixture.

        • Reaction: Stir at 45–50 °C for 4–8 hours. The surfactant micelles act as nanoreactors, concentrating the hydrophobic reagents and catalyst.

        • Extraction: Extract the product with minimal EtOAc (in-flask extraction).

        Troubleshooting & Optimization

        ObservationRoot CauseCorrective Action
        No Reaction (Protocol A) Temperature too low for C-NO₂ cleavage.Increase temp to 150°C; Switch solvent to Xylene or Mesitylene.
        Catalyst Death (Black ppt) Nitrite poisoning or O₂ leak.Ensure rigorous deoxygenation; Add 10 mol% extra ligand.
        Dehalogenation (Protocol B) Hydride formation from solvent/base.Switch from isopropanol/alcoholic solvents to Toluene/Dioxane.
        Low Yield (Protocol A) Steric clash between BrettPhos and substrate.If Nitroarene is ortho-substituted, this method may fail. Switch to Protocol C (Reduction -> Coupling).

        References

        • Seminal Denitrative Amination: Nakao, Y. et al. "Palladium-Catalyzed Buchwald–Hartwig Amination of Nitroarenes." Journal of the American Chemical Society, 2017. [Link]

        • Mechanistic Insight: Picazo, E. et al. "Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes." ACS Catalysis, 2020. [Link]

        • Reductive Coupling (Micellar): Plummer, S. & Gallou, F. "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water."[5] ACS Catalysis, 2024.[5] [Link]

        • Chemoselectivity & Precatalysts: Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. [Link]

        Sources

        Application Notes and Protocols: The Strategic Use of Nitroenamines in the Synthesis of Advanced Energetic Materials

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Unique Role of Nitroenamines in Energetic Materials Chemistry

        Nitroenamines are a class of organic compounds characterized by a nitro group (-NO₂) attached to a nitrogen atom, which is itself part of an enamine system (C=C-N). This arrangement creates a highly polarized and electron-rich "push-pull" olefin, making nitroenamines exceptionally versatile and valuable synthons in the field of high-energy-density materials (HEDMs). Their unique electronic structure not only facilitates the introduction of multiple energetic functional groups but also allows for the construction of thermally stable, insensitive energetic compounds.

        The primary advantages of using nitroenamines as precursors for energetic materials include:

        • Activated Synthesis: The electron-donating amino group and the electron-withdrawing nitro group work in concert to activate the C=C double bond, making it susceptible to a variety of electrophilic and nucleophilic additions. This allows for the construction of complex, highly nitrated molecules under relatively mild conditions.

        • Enhanced Stability: The conjugated system in nitroenamines can extend into the final energetic molecule, contributing to molecular planarity and stability. This is particularly evident in the formation of strong intra- and intermolecular hydrogen bonds, which are crucial for reducing the sensitivity of the material to external stimuli like impact and friction.[1]

        • Versatility in Molecular Design: Nitroenamines serve as foundational building blocks for a range of energetic materials, from acyclic structures to complex nitrogen-rich heterocycles. This allows for the fine-tuning of properties such as density, detonation velocity, and thermal stability.

        A prime example of a nitroenamine-based energetic material is 1,1-diamino-2,2-dinitroethene (DADNE) , more commonly known as FOX-7 .[2][3] FOX-7 exhibits performance comparable to RDX but with significantly lower sensitivity, making it a leading candidate for insensitive munitions (IM) applications.[2][3][4] Its synthesis and properties underscore the strategic importance of the nitroenamine scaffold.

        Core Synthetic Strategies and Mechanistic Insights

        The synthesis of energetic materials from nitroenamines revolves around a few core transformations. Understanding the causality behind these methods is key to successful and safe synthesis.

        Synthesis of the Nitroenamine Core

        The foundational step is often the creation of the nitroenamine moiety itself. This is typically achieved through the nitration of an enamine precursor or via condensation reactions.

        • Causality of Nitration: The nitration of enamines is effective because the enamine's electron-rich double bond is highly activated towards electrophiles. The choice of nitrating agent is critical and depends on the substrate's reactivity and stability. Common agents include nitric acid in acetic anhydride or nitronium salts like NO₂BF₄.[5] The conditions must be carefully controlled to prevent over-nitration or decomposition, which can be a significant risk with energy-rich molecules.[5][6]

        Building Energetic Molecules from Nitroenamine Synthons

        Once formed, the nitroenamine can be elaborated into more complex energetic structures.

        • Electrophilic Nitration: The double bond of the nitroenamine can undergo further nitration to yield geminal dinitro or trinitro compounds. This is the key step in forming molecules like FOX-7, where a 2-substituted imidazolidine is nitrated to a 2-(dinitromethylidene) intermediate, which is then hydrolyzed.[2]

        • Cyclization Reactions: Nitroenamines are excellent precursors for nitrogen-rich heterocyclic energetic compounds. The polarized double bond can participate in cycloaddition reactions or condensation reactions with other nitrogen-rich molecules (e.g., azides, hydrazines) to form stable triazoles, tetrazoles, or pyrazoles. These heterocycles often have high heats of formation and densities, contributing positively to energetic performance.[7]

        Below is a generalized workflow illustrating the strategic position of nitroenamines in the synthesis of energetic materials.

        G Amine Amine / Amidine Enamine Enamine or Heterocyclic Precursor Amine->Enamine Condensation Carbonyl Carbonyl Compound (e.g., Oxalate) Carbonyl->Enamine Nitroenamine Nitroenamine Intermediate Enamine->Nitroenamine Acyclic_EM Acyclic Energetic Material (e.g., FOX-7) Nitroenamine->Acyclic_EM Hydrolysis / Further Nitration Heterocyclic_EM Heterocyclic Energetic Material Nitroenamine->Heterocyclic_EM Cyclization (e.g., with NaN₃)

        Caption: General synthetic workflow from basic precursors to advanced energetic materials via a key nitroenamine intermediate.

        Detailed Experimental Protocol: Synthesis of FOX-7 (1,1-diamino-2,2-dinitroethene)

        This protocol is based on the well-established synthesis first reported by Latypov et al. and provides a reliable method for laboratory-scale preparation.[2]

        Principle: The synthesis involves the condensation of an amidinium salt with diethyl oxalate to form a heterocyclic precursor. This precursor is then nitrated to install the gem-dinitromethylene group, followed by a carefully controlled hydrolysis to yield FOX-7. The hydrolysis step is critical; it cleaves the heterocyclic ring, leaving the stable nitroenamine structure.

        WARNING: This procedure involves potent nitrating agents and produces an energetic material. All steps must be conducted by trained personnel in a certified fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a flame-retardant lab coat, is mandatory.[8]

        Materials and Reagents
        • Acetamidinium chloride

        • Sodium methoxide (NaOMe) in Methanol (MeOH)

        • Diethyl oxalate

        • Concentrated Sulfuric Acid (H₂SO₄, 98%)

        • Fuming Nitric Acid (HNO₃, >95%)

        • Ice (from deionized water)

        • Methanol (MeOH)

        • Acetone

        Step-by-Step Methodology

        Step 1: Synthesis of 2-methyl-2-methoxyimidazolidine-4,5-dione

        • Rationale: This step creates the core heterocyclic structure. Using sodium methoxide as a base deprotonates the amidine, allowing it to act as a nucleophile towards the diethyl oxalate.

        • In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve acetamidinium chloride in methanol.

        • Cool the solution in an ice bath and slowly add a solution of sodium methoxide in methanol.

        • To this mixture, add diethyl oxalate dropwise while maintaining the temperature below 10 °C.

        • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

        • Cool the reaction mixture, and evaporate the methanol under reduced pressure. The resulting solid is a mixture of the desired product and sodium chloride.

        • Purification: The crude product must be purified to remove sodium chloride, which can interfere with the subsequent nitration step. Soxhlet extraction with acetone is an effective method.[2] This is a time-consuming but critical step for obtaining a pure intermediate.

        Step 2: Nitration to 2-(dinitromethylidene)-imidazolidine-4,5-dione

        • Rationale: This is the key energetic group installation step. A powerful mixed acid system (oleum or H₂SO₄/HNO₃) is required to nitrate the carbon atom situated between the two carbonyl groups, which is activated by the adjacent nitrogen atoms.

        • Prepare a nitrating mixture by carefully and slowly adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice/salt bath, keeping the temperature below 10 °C.

        • Slowly and portion-wise, add the purified product from Step 1 to the cold nitrating mixture. Maintain vigorous stirring and ensure the temperature does not exceed 15 °C.

        • Once the addition is complete, let the reaction stir at 10-15 °C for 2-3 hours.

        • Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice. The nitrated intermediate will precipitate as a solid.

        • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold methanol. Dry the intermediate carefully in vacuo. CAUTION: This intermediate is a sensitive energetic material and should be handled with extreme care.[2]

        Step 3: Hydrolysis to 1,1-diamino-2,2-dinitroethene (FOX-7)

        • Rationale: The final step involves the ring-opening of the dione intermediate. Diluting the acidic nitration mixture with water induces hydrolysis, which selectively cleaves the amide bonds of the ring to release the stable, bright yellow FOX-7.[2]

        • Take the crude, wet intermediate from Step 2 (avoiding complete drying for safety) and suspend it in water.

        • Gently heat the suspension to 40-50 °C. The hydrolysis will proceed, often accompanied by gas evolution (CO₂).

        • Maintain the temperature and stir for 1-2 hours until the reaction is complete (the evolution of gas ceases and a bright yellow solid is formed).

        • Cool the mixture in an ice bath to maximize precipitation.

        • Filter the bright yellow FOX-7 product. Wash it extensively with cold water and then with a small amount of cold acetone.

        • Dry the final product in a vacuum oven at a temperature not exceeding 50 °C.

        Characterization
        • Appearance: Bright yellow crystalline powder.[9]

        • NMR: Confirm structure using ¹H and ¹³C NMR in a suitable solvent like DMSO-d₆.

        • IR Spectroscopy: Look for characteristic peaks for -NH₂ (stretching ~3300-3500 cm⁻¹) and -NO₂ (asymmetric and symmetric stretching ~1500-1600 cm⁻¹ and ~1300 cm⁻¹, respectively).

        • Thermal Analysis (DSC): Determine the decomposition temperature. FOX-7 typically shows a phase transition around 113 °C and decomposes at higher temperatures.[10]

        The relationship between the precursor structure and the final product properties is visualized below.

        G Precursor Precursor (Imidazolidine-dione) - Planar heterocyclic core - Lacks energetic groups - Thermally stable precursor Intermediate Nitrated Intermediate (Dinitromethylidene) - Introduction of two -NO₂ groups - Increased energy content - High Sensitivity - Strained ring system Precursor:pre->Intermediate:int Nitration (Energy Addition) Product Final Product (FOX-7) - Acyclic, planar structure - Push-pull (NH₂/NO₂) system - Extensive H-bonding network - Low Sensitivity - High density & performance Intermediate:int->Product:prod Hydrolysis (Stabilization)

        Caption: Transformation from a stable precursor to a sensitive intermediate and finally to a stable, high-performance energetic material (FOX-7).

        Performance Data and Properties

        The value of nitroenamine-derived energetic materials lies in their unique balance of performance and insensitivity. The table below compares FOX-7 with the benchmark explosive RDX and the highly insensitive TATB.

        PropertyFOX-7 (DADNE)RDXTATB
        Chemical Formula C₂H₄N₄O₄C₃H₆N₆O₆C₆H₆N₆O₆
        Density (g/cm³) ~1.907[9]~1.82~1.93
        Detonation Velocity (m/s) ~8,335 - 8,418[4][11]~8,750~7,350
        Detonation Pressure (GPa) ~28.8 - 35.4[4][10][11]~34.0~26.0
        Impact Sensitivity (J) > 17[10]~7.5> 50
        Oxygen Balance (%) -21.6-21.6-55.8

        Data compiled from multiple sources for comparison purposes.

        The data clearly shows that FOX-7 occupies a valuable middle ground. Its detonation velocity and pressure are close to those of the powerful RDX, while its impact sensitivity is significantly lower (higher Joule value indicates lower sensitivity), approaching the realm of highly insensitive explosives like TATB.[4] This desirable profile is a direct result of the molecular structure afforded by its nitroenamine core.

        Mandatory Safety and Handling Protocols

        Working with nitroenamines and their energetic derivatives requires strict adherence to safety protocols. The primary hazards stem from their energetic nature and the corrosive, toxic reagents used in their synthesis.[12]

        • Designated Area: All work with these materials must be conducted in a designated area, preferably a dedicated fume hood or a laboratory designed for handling energetic materials.[13]

        • Engineering Controls: A certified chemical fume hood is the minimum requirement. For scaling up, specialized equipment like blast shields or remote handling systems should be used. Continuous flow reactors are emerging as a safer alternative to traditional batch processing for energetic materials, as they minimize the volume of hazardous material present at any one time.[12]

        • Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety glasses with side shields, and chemical-resistant gloves. When handling neat energetic materials or during procedures with a risk of detonation, a face shield, leather jacket, and ear protection are required.[8]

        • Static Discharge Prevention: Energetic materials can be sensitive to electrostatic discharge (ESD).[8] Use anti-static mats, wrist straps, and non-sparking tools. Maintain appropriate humidity levels (40-60%) in the laboratory to help dissipate static charges.[8]

        • Waste Disposal: All chemical waste, including contaminated gloves, wipes, and reaction byproducts, must be disposed of as hazardous waste according to institutional and regulatory guidelines. Never mix potentially reactive waste streams.[13]

        • Emergency Procedures: Ensure that all personnel are familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. An emergency plan specific to the hazards of energetic materials must be in place.[8]

        References

        • Journal of Materials Chemistry A.
        • Propellants, Explosives, Pyrotechnics. Three syntheses of 1,1‐diamino‐2,2‐dinitroethene (FOX‐7)- a comparison.
        • Molecules.
        • Google Patents. US10099999B2 - Method for synthesizing 1,1-diamino-2,2-dinitroethylene (FOX-7) or a salt thereof.
        • Defense Technical Information Center. FOX-7 - A New Insensitive Explosive Ian J. Löchert DSTO-TR-1238.
        • National Institutes of Health.
        • MDPI.
        • ACS Publications.
        • CaltechAUTHORS.
        • ResearchGate. From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials by Introducing Nitrogen-Containing Ions | Request PDF.
        • Central European Journal of Energetic Materials. 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7)
        • MDPI. Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines.
        • Central European Journal of Energetic Materials. 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7)
        • Thermochimica Acta.
        • ResearchGate. Positional effects of nitro and nitramine groups in cyclic energetic molecules: a DFT-based stability and performance analysis | Request PDF.
        • LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN).
        • University of Alabama in Huntsville. Explosive Chemicals Research Safety.
        • Amar Equipment.

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Optimizing the Synthesis of 2-Methoxy-3-nitroprop-2-en-1-amine

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the synthesis of 2-Methoxy-3-nitroprop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

        I. Understanding the Synthesis: A Mechanistic Overview

        The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. The core of this synthesis often involves a Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1][2]

        A plausible synthetic route involves the reaction of a suitable methoxy-containing starting material with a nitro-containing compound, followed by the introduction of the amine group. Understanding the mechanism of each step is crucial for effective troubleshooting.

        II. Frequently Asked Questions (FAQs)

        Q1: What is the most common synthetic route for this compound?

        A1: A common approach involves the reaction of a methoxy-substituted carbonyl compound with a nitroalkane, followed by amination. The initial step is typically a base-catalyzed Henry reaction. The choice of base and solvent is critical for the success of this reaction.[1]

        Q2: My reaction yield is consistently low. What are the most likely causes?

        A2: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or the formation of side products. Key areas to investigate are the purity of your starting materials, the choice and amount of catalyst, reaction temperature, and the effectiveness of your work-up and purification procedures. The stability of nitroenamines can be a concern, as they can be susceptible to decomposition under certain conditions.

        Q3: I'm observing a significant amount of a dark, tarry substance in my reaction mixture. What is it and how can I prevent it?

        A3: The formation of dark, polymeric materials is a common issue in base-catalyzed reactions involving aldehydes and nitro compounds. This can be due to side reactions like the Cannizzaro reaction if an aldehyde is used as a starting material, or polymerization of the nitroalkene product, especially at elevated temperatures. To mitigate this, it is advisable to use a milder base, maintain strict temperature control, and minimize the reaction time.

        Q4: What are the best practices for purifying the final product?

        A4: Purification of this compound can typically be achieved through column chromatography or recrystallization. The choice of solvent for recrystallization is crucial; an ideal solvent will dissolve the compound when hot but not at room temperature, allowing for the formation of pure crystals upon cooling.[3][4] For column chromatography, a solvent system of appropriate polarity (e.g., ethyl acetate/hexane) should be selected to achieve good separation from impurities.

        III. Troubleshooting Guide: From Reaction to Pure Product

        This section provides a more detailed breakdown of potential issues you may encounter during the synthesis and purification of this compound, along with actionable solutions.

        A. Reaction Phase: Low Conversion or Stalled Reaction
        Problem Potential Causes Troubleshooting Steps & Rationale
        Low to no conversion of starting materials 1. Inactive Catalyst: The base catalyst may be old, hydrated, or of insufficient strength. 2. Poor Reagent Purity: Impurities in starting materials can inhibit the reaction. 3. Suboptimal Temperature: The reaction may require a specific temperature range to proceed at a reasonable rate. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reagents and the stability of intermediates.[5]1. Catalyst Check: Use a fresh, anhydrous batch of the base catalyst. Consider a stronger, non-nucleophilic base if a weak base is being used. 2. Reagent Analysis: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 3. Temperature Optimization: Experiment with a range of temperatures. A moderate increase in temperature can sometimes overcome the activation energy barrier. However, be cautious of potential side reactions at higher temperatures. 4. Solvent Screening: If possible, try different solvents. Aprotic polar solvents like DMSO or DMF can sometimes be effective for Henry reactions.[5]
        Reaction starts but stalls before completion 1. Catalyst Deactivation: The catalyst may be consumed by side reactions or neutralized over time. 2. Product Inhibition: The product itself may be inhibiting the catalyst or shifting the equilibrium of a reversible step. 3. Change in pH: The pH of the reaction mixture may change over time, moving it out of the optimal range for the reaction.1. Incremental Catalyst Addition: Add the catalyst in portions throughout the reaction. 2. Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider if the work-up can be initiated. 3. Buffering: In some cases, using a buffered solution can help maintain the optimal pH.
        B. Work-up and Purification: Product Loss and Impurities
        Problem Potential Causes Troubleshooting Steps & Rationale
        Significant product loss during work-up 1. Product Solubility in Aqueous Phase: The product may have some solubility in the aqueous layer during extraction. 2. Decomposition on Silica Gel: Nitroenamines can be sensitive to the acidic nature of standard silica gel. 3. Product Volatility: While unlikely to be highly volatile, some loss during solvent removal under high vacuum is possible.1. Back-Extraction: Perform multiple extractions with the organic solvent. Saturating the aqueous layer with brine can also reduce the solubility of the organic product. 2. Neutralized Silica Gel: Use silica gel that has been washed with a base (e.g., triethylamine in the eluent) to prevent decomposition. Alternatively, consider using a different stationary phase like alumina. 3. Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure.
        Persistent Impurities in the Final Product 1. Co-eluting Impurities: An impurity may have a similar polarity to the product, making separation by column chromatography difficult. 2. Formation of Nitrosamines: Under certain conditions, especially with residual nitrites and secondary amines, carcinogenic nitrosamines can form.[6][7][8][9][10] 3. Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting materials in the crude product.1. Optimize Chromatography: Try different solvent systems or a different stationary phase. High-Performance Liquid Chromatography (HPLC) can offer better resolution.[11] 2. Control of Nitrosating Agents: Ensure that all reagents and solvents are free from nitrite and nitrate contamination. The work-up should be designed to remove any potential nitrosating agents.[7][8] 3. Drive Reaction to Completion: Revisit the reaction conditions to ensure maximum conversion of starting materials.

        IV. Experimental Protocols and Data

        A. General Protocol for the Synthesis of a Nitroenamine (Illustrative)

        This is a generalized procedure and may require optimization for the specific synthesis of this compound.

        • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the methoxy-containing starting material (1 eq.) and the nitro-containing reactant (1.1-1.5 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF).

        • Catalyst Addition: Cool the mixture in an ice bath and add the base catalyst (e.g., a primary amine like n-butylamine, or an inorganic base like potassium carbonate) portion-wise, keeping the temperature below 10 °C.[12]

        • Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.

        • Work-up: Quench the reaction by adding a mild acid (e.g., dilute HCl) until the mixture is neutral. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

        • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.[3][13]

        B. Recommended Analytical Techniques
        Technique Purpose
        Thin-Layer Chromatography (TLC) To monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.
        Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product and to identify and quantify any impurities.
        Mass Spectrometry (MS) To determine the molecular weight of the product and to help identify unknown byproducts.
        High-Performance Liquid Chromatography (HPLC) For accurate purity assessment and for the separation of closely related impurities.[11][14][15]

        V. Visualizing the Workflow and Troubleshooting

        A. Synthetic Workflow

        Synthetic_Workflow reagents Starting Materials (Methoxy-carbonyl + Nitro-compound) reaction Henry Reaction (Base Catalyst, Solvent, Temp. Control) reagents->reaction workup Aqueous Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure this compound purification->product

        Caption: A generalized workflow for the synthesis of this compound.

        B. Troubleshooting Logic

        Troubleshooting_Yield cluster_reaction Reaction Phase cluster_side_reactions Side Reactions cluster_workup Work-up/Purification start Low Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_reagents Check Reagent Purity & Catalyst Activity incomplete_reaction->check_reagents Yes side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Temp. & Solvent check_reagents->optimize_conditions milder_conditions Use Milder Base & Lower Temp. side_products->milder_conditions Yes product_loss Product Loss During Purification? side_products->product_loss No shorter_time Reduce Reaction Time milder_conditions->shorter_time optimize_extraction Optimize Extraction & Solvent Removal product_loss->optimize_extraction Yes neutralize_silica Use Neutralized Silica Gel optimize_extraction->neutralize_silica

        Caption: A decision tree for troubleshooting low yield in the synthesis.

        VI. References

        • Nitrosamine formation mechanism from Nitrates and Amines - ResolveMass Laboratories Inc. [Link]

        • Decomposition of N-nitrosamines, and concomitant release of nitric oxide by Fenton reagent under physiological conditions - PubMed. [Link]

        • Decomposition of nitrosamines in CO2 capture by aqueous piperazine or monoethanolamine - PubMed. [Link]

        • Chemistry for The Formation of Nitrosamines - Veeprho. [Link]

          • Studies on Nitroamines. Part VII. The Decomposition of Methylenedinitroamine in Aqueous Solutions. - RSC Publishing. [Link]

        • Nitration of Primary Amines to Form Primary Nitramines (Review) - CORE. [Link]

        • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. [Link]

        • Nitrosation and nitrosylation - Wikipedia. [Link]

        • 12.5: Nitrosation - Chemistry LibreTexts. [Link]

        • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts - MDPI. [Link]

        • Acylarylnitrosamines. Part III. Decomposition of 2,5-di-(N-nitrosoacetamido)-1,4-di-t-butylbenzene and related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

        • Catalysts for Nitrosamine formation? [Link]

        • Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC - NIH. [Link]

        • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. [Link]

        • Catalysis and inhibition of N-nitrosation reactions - PubMed. [Link]

        • Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water | Request PDF - ResearchGate. [Link]

        • Nitrones: Comprehensive Review on Synthesis and Applications - MDPI. [Link]

        • Nitration of primary amines to form primary nitramines (Review) - Semantic Scholar. [https://www.semanticscholar.org/paper/Nitration-of-primary-amines-to-form-primary-(-McAteer-Pons/563e3295e868c2d159079f82d238b021d7b1029c]([Link]

        • US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents.

        • Full article: A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions - Taylor & Francis. [Link]

        • Dienamine-Catalyzed Nitrone Formation via Redox Reaction - Research With Rutgers. [Link]

        • Henry reaction - Wikipedia. [Link]

        • High-performance liquid chromatography separations of nitrosamines. III. Conformers of N-nitrosamino acids - PubMed. [Link]

        • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

        • Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts | The Journal of Organic Chemistry - ACS Publications. [Link]

        • This compound | C4H8N2O3 | CID 53447272 - PubChem. [Link]

        • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]

        • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed. [Link]

        • Chromatographic Separation and Trace Level Quantification of Ten Nitrosamine Genotoxic Impurities in a Single Chromatography Technique through Atmospheric Pressure Chemical Ionization (APCI) Coupled with Triple Quardrapole Analyser in Telmisartan Drug Products | Scilit. [Link]

        • Meth Recrystalization. [Link]

        • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. [Link]

        • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. [Link]

        • Recrystallization Of Meth. [Link]

        • A review of the newly identified impurity profiles in methamphetamine seizures - Semantic Scholar. [Link]

        • Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. [Link]

        • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

        • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. [Link]

        • (PDF) 2-Methoxy-3-nitrophenol - ResearchGate. [Link]

        • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches - Biomedical and Pharmacology Journal. [Link]

        Sources

        Technical Support Center: Synthesis of Substituted Nitropropenes

        Author: BenchChem Technical Support Team. Date: February 2026

        A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

        Welcome to the Technical Support Center for the synthesis of substituted nitropropenes. This guide is designed to provide in-depth technical assistance to professionals in the fields of chemical research and drug development. As Senior Application Scientists, we understand the nuances and challenges that can arise during these synthetic procedures. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your laboratory. Our goal is to explain the "why" behind experimental choices, ensuring both scientific accuracy and practical, field-tested insights.

        Troubleshooting & FAQs

        The synthesis of substituted nitropropenes, commonly achieved through a Henry-Knoevenagel condensation, is a cornerstone reaction in organic synthesis. It involves the base-catalyzed reaction of a substituted benzaldehyde with a nitroalkane, such as nitroethane, followed by dehydration to yield the desired nitropropene.[1] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity.

        Issue 1: Low Yield of the Desired Substituted Nitropropene

        Question: My reaction has resulted in a low yield of the target substituted nitropropene. What are the likely causes, and how can I optimize the reaction for a better outcome?

        Answer: Low yields in this synthesis can stem from several factors, from incomplete reaction to product degradation. A systematic approach to troubleshooting is crucial.

        Causality and Remediation:

        • Incomplete Reaction: The Henry condensation is an equilibrium process. The formation of water as a byproduct can inhibit the reaction from proceeding to completion.[1]

          • Solution: Employ a Dean-Stark apparatus during reflux with a solvent like toluene to azeotropically remove water as it is formed. This drives the equilibrium towards the product.[2]

        • Suboptimal Catalyst: The choice and concentration of the basic catalyst are critical. While various bases can be used, their effectiveness differs.[2][3]

          • Solution: Primary amines such as n-butylamine, methylamine, or cyclohexylamine are commonly effective catalysts.[1] Ensure the catalyst is fresh and used in the appropriate molar ratio as specified in established protocols. Ammonium acetate is another viable catalyst.[3]

        • Inappropriate Reaction Temperature and Time: The reaction rate is temperature-dependent. However, excessively high temperatures or prolonged reaction times can lead to the formation of polymeric side products and degradation of the nitropropene.[2][4]

          • Solution: Carefully control the reaction temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and quench the reaction once the starting materials are consumed.[2]

        • Poor Quality of Reagents: The purity of the starting materials, especially the substituted benzaldehyde, is paramount. Aldehydes can oxidize to carboxylic acids, which can interfere with the reaction.

          • Solution: Use freshly distilled benzaldehyde to ensure it is free from benzoic acid. Ensure the nitroalkane and solvent are of high purity and anhydrous.[2]

        Issue 2: Formation of Significant Amounts of Side Products

        Question: My final product is impure, with significant amounts of side products. How can I identify and minimize their formation?

        Answer: The formation of side products is a common challenge. Understanding the mechanisms behind their formation is key to mitigating them.

        Common Side Products and Their Mitigation:
        • Unreacted Starting Materials: The presence of unreacted benzaldehyde and nitroethane is indicative of an incomplete reaction.

          • Identification: Gas Chromatography-Mass Spectrometry (GC-MS) can easily identify these volatile components.[2]

          • Minimization: As discussed in "Issue 1," drive the reaction to completion by removing water and optimizing catalyst and reaction time.[2]

        • β-Nitro Alcohol Intermediate: The initial product of the Henry condensation is a β-nitro alcohol. Incomplete dehydration leads to its presence in the final product.[5]

          • Identification: This intermediate can be detected by GC-MS and NMR spectroscopy.[2]

          • Minimization: Ensure efficient water removal. If using a catalyst system that doesn't strongly promote dehydration, a subsequent dehydration step, such as adding a catalytic amount of a strong acid, can be considered.[3]

        • Cannizzaro Reaction Products: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like benzaldehyde, can undergo disproportionation to form the corresponding alcohol and carboxylic acid (e.g., benzyl alcohol and benzoic acid).[2]

          • Identification: These can be identified by GC-MS.[2]

          • Minimization: Use milder basic catalysts like primary amines instead of strong bases such as sodium hydroxide. Maintaining the recommended reaction temperature and avoiding prolonged reaction times will also suppress this side reaction.[3]

        • Polymeric Materials (Tar): The formation of dark red, brown, or black tarry substances is a frequent issue, arising from the anionic polymerization of the electron-deficient nitropropene product.[4] This is often initiated by the basic catalyst.

          • Identification: Visual inspection (dark coloration) and difficulty in crystallization are strong indicators.[4]

          • Minimization:

            • Temperature Control: Avoid excessive heat.

            • Reaction Time: Monitor the reaction by TLC and stop it once the starting materials are consumed to a reasonable extent.[2]

            • Catalyst Concentration: Use the minimum effective amount of catalyst.

            • Acidic Co-solvent: The use of glacial acetic acid as a co-solvent or buffer can sometimes help minimize polymerization.[2]

        • Michael Addition Products: The synthesized nitropropene is a potent Michael acceptor and can react with nucleophiles present in the reaction mixture, including the nitronate anion of the starting nitroalkane.[6][7] This can lead to the formation of dimers or other adducts.[8]

          • Identification: These higher molecular weight byproducts can be characterized by GC-MS and NMR.

          • Minimization: Careful control of stoichiometry and reaction conditions is crucial. Using a slight excess of the aldehyde may be beneficial. Running the reaction at lower temperatures can also reduce the rate of Michael additions.

        Issue 3: Difficulty with Product Crystallization

        Question: My product remains as an oil and will not crystallize, leading to low isolated yield. What can I do?

        Answer: The inability of the product to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice.

        Troubleshooting Crystallization:

        • Sufficient Cooling: Ensure the reaction mixture is cooled sufficiently, potentially in an ice bath, to maximize precipitation.[3]

        • Induce Crystallization: Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[3]

        • Seed Crystals: If available, adding a small seed crystal of the pure product can initiate crystallization.[3]

        • Anti-Solvent: If the product has "oiled out," adding a small amount of a suitable anti-solvent (a solvent in which the product is insoluble) can sometimes promote precipitation.

        • Purification Prior to Crystallization: If significant impurities, especially tars, are present, it may be necessary to purify the crude product by column chromatography before attempting recrystallization.

        • Recrystallization Solvent: Ensure you are using an appropriate solvent for recrystallization, such as ethanol or isopropanol.[3]

        Experimental Protocols

        Protocol 1: General Synthesis of 1-Phenyl-2-nitropropene using n-Butylamine Catalyst

        This protocol describes a widely used method for the synthesis of 1-phenyl-2-nitropropene.

        Materials:

        • Benzaldehyde

        • Nitroethane

        • n-Butylamine

        • Toluene

        • Ethanol or Isopropanol (for recrystallization)

        Equipment:

        • Round-bottom flask

        • Magnetic stirrer

        • Reflux condenser with Dean-Stark trap

        • Heating mantle

        • Vacuum filtration apparatus

        Procedure:

        • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add benzaldehyde (1 equivalent), nitroethane (1.2 equivalents), and toluene as the solvent.[2]

        • Catalyst Addition: Add n-butylamine (0.1 equivalents) to the reaction mixture.[2]

        • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of benzaldehyde.[2]

        • Work-up: Allow the reaction mixture to cool to room temperature. The product may begin to crystallize. Cool the mixture further in an ice bath to maximize crystallization.[3]

        • Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.[3]

        • Purification: Recrystallize the crude product from hot ethanol or isopropanol to obtain pure 1-phenyl-2-nitropropene as yellow crystals.[3]

        Protocol 2: Ammonium Acetate-Catalyzed Synthesis

        This method is effective for a range of substituted benzaldehydes.

        Materials:

        • Substituted benzaldehyde

        • Nitroethane

        • Ammonium acetate

        Equipment:

        • Round-bottom flask

        • Reflux condenser

        • Heating mantle

        • Rotary evaporator

        • Silica gel for column chromatography

        Procedure:

        • Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (10 mmol) and ammonium acetate (1.0 g).[3]

        • Reaction: Add an excess of nitroethane (20 mL), which also serves as the solvent. Attach a reflux condenser and heat the mixture to reflux for approximately 5 hours.[3]

        • Work-up: After cooling to room temperature, remove the excess nitroethane using a rotary evaporator.[3]

        • Purification: The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-chloroform) to yield the pure product.[3]

        Data Presentation

        The choice of catalyst can significantly impact the yield of the desired substituted nitropropene. The following table summarizes reported yields for the synthesis of various substituted β-nitrostyrenes, providing a comparative overview.

        Substituted BenzaldehydeProductCatalystYield (%)Reference
        BenzaldehydePhenyl-2-nitropropeneMethylamine71-81%[3]
        BenzaldehydePhenyl-2-nitropropeneCyclohexylamine78%[3]
        BenzaldehydePhenyl-2-nitropropenen-Butylamine64%[3]
        4-Chlorobenzaldehyde(E)-1-Chloro-4-(2-nitrovinyl)benzeneAmmonium Acetate82%[3]
        2-Chlorobenzaldehyde(E)-1-Chloro-2-(2-nitrovinyl)benzeneAmmonium Acetate51%[3]
        4-Methoxybenzaldehyde(E)-1-Methoxy-4-(2-nitrovinyl)benzeneAmmonium Acetate75%[3]

        Visualizations

        Reaction Pathway and Common Side Reactions

        The following diagram illustrates the main reaction pathway for the synthesis of 1-phenyl-2-nitropropene and highlights the points where common side reactions occur.

        G Benzaldehyde Substituted Benzaldehyde NitroAlcohol β-Nitro Alcohol Intermediate Benzaldehyde->NitroAlcohol Henry Condensation Cannizzaro Cannizzaro Products (Alcohol & Carboxylic Acid) Benzaldehyde->Cannizzaro Strong Base Nitroethane Nitroalkane (e.g., Nitroethane) Nitroethane->NitroAlcohol Henry Condensation MichaelAdduct Michael Adducts (e.g., Dimers) Nitroethane->MichaelAdduct Michael Addition Base Base Catalyst (e.g., n-Butylamine) Base->Nitroethane Deprotonation Nitropropene Substituted Nitropropene (Product) NitroAlcohol->Nitropropene -H₂O (Dehydration) Polymer Polymeric/Resinous Byproducts Nitropropene->Polymer High Temp/ Long Reaction Time/ Excess Base Nitropropene->MichaelAdduct Michael Addition

        Caption: Reaction pathway for the synthesis of substituted nitropropenes and common side reactions.

        Troubleshooting Workflow

        This flowchart provides a logical sequence for troubleshooting common issues encountered during the synthesis.

        G Start Low Yield or Impure Product ReviewConditions Review Reaction Conditions: - Temperature Control? - Reaction Time? - Reagent Purity? Start->ReviewConditions ReviewConditions->Start Conditions Not Optimal (Adjust and Retry) CheckDehydration Check Dehydration Method: - Dean-Stark Used? - Efficient Water Removal? ReviewConditions->CheckDehydration Conditions OK CheckDehydration->Start Dehydration Inefficient (Adjust and Retry) AnalyzeByproducts Analyze Byproducts (GC-MS/NMR): - Cannizzaro? - Polymerization? - Michael Adducts? CheckDehydration->AnalyzeByproducts Dehydration OK OptimizeCatalyst Optimize Catalyst: - Use Milder Base? - Adjust Concentration? AnalyzeByproducts->OptimizeCatalyst Byproducts Identified Purification Improve Purification: - Recrystallization? - Column Chromatography? AnalyzeByproducts->Purification Impure Product Success Improved Yield and Purity OptimizeCatalyst->Success Purification->Success

        Caption: A logical workflow for troubleshooting low yields and impurities.

        References

        • Wikipedia. (n.d.). Phenyl-2-nitropropene. [Link]

        • Scribd. (n.d.). Chemists' Guide to 2-Nitropropene Synthesis. [Link]

        • Organic Syntheses. (n.d.). 2-nitropropene. [Link]

        • SurveyKing. (n.d.). P2NP Synthesis: Unraveling Nature's Molecular Tapestry for Innovation. [Link]

        • Knowledge. (2024). How does 1-Phenyl-2-nitropropene react with other chemicals?. [Link]

        • Sciencemadness Discussion Board. (2006). 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. [Link]

        • Rhodium.ws. (n.d.). Synthesis of Phenyl-2-Nitropropene. [Link]

        • Designer-drug.com. (n.d.). Synthesis of 2-Nitropropene. [Link]

        • PMC. (n.d.). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. [Link]

        • ACS Publications. (n.d.). Polymerization of Nitroölefins. The Preparation of 2-Nitropropene Polymer and of Derived Vinylamine Polymers. [Link]

        • Organic Chemistry Data. (n.d.). Henry Reaction - Common Conditions. [Link]

        • Wikipedia. (n.d.). Michael addition reaction. [Link]

        • ResearchGate. (n.d.). MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (WATER-DICHLOROMETHANE). [Link]

        • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

        • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

        Sources

        Technical Support Center: Purification of Nitroenamines

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the purification of nitroenamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable synthetic intermediates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experimental work. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your purification endeavors.

        Introduction: The Unique Purification Challenges of Nitroenamines

        Nitroenamines are characterized by a unique "push-pull" electronic system, with an electron-donating amino group and an electron-withdrawing nitro group attached to the same double bond. This electronic arrangement imparts valuable reactivity but also presents significant challenges during purification. Key difficulties include:

        • Instability: Nitroenamines can be susceptible to degradation under various conditions, including exposure to strong acids, bases, high temperatures, and even certain chromatographic stationary phases.[1][2]

        • E/Z Isomerization: The partial double-bond character of the C-N bond can lead to the presence of stable E/Z isomers, which often exhibit similar polarities, making their separation difficult.[3][4][5]

        • Co-elution with Byproducts: Synthetic byproducts often have polarities close to the desired nitroenamine, leading to challenging chromatographic separations.

        • "Oiling Out" during Crystallization: The unique polarity of nitroenamines can make it difficult to find suitable solvent systems for recrystallization, often resulting in the compound separating as an oil rather than a crystalline solid.[6]

        This guide will provide you with the knowledge and practical steps to overcome these challenges and achieve high purity for your target nitroenamine.

        Frequently Asked Questions (FAQs)

        Q1: My nitroenamine appears to be decomposing on the silica gel column. What can I do?

        A1: Decomposition on silica gel is a common issue for acid-sensitive compounds like some nitroenamines. Silica gel has acidic silanol groups on its surface that can catalyze degradation.

        Troubleshooting Steps:

        • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites by treating the silica gel with a base. A common method is to use a solvent system containing a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), in your mobile phase.[7] This will "neutralize" the acidic silanols and minimize on-column degradation.[7]

        • Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) or a bonded phase like amino-propylated silica can be good alternatives.

        • Minimize Contact Time: A faster flow rate during chromatography can reduce the time your compound spends on the column, potentially decreasing the extent of degradation. However, this may also reduce resolution.

        • Work at Lower Temperatures: If your laboratory setup allows, running the column at a lower temperature can sometimes slow down the degradation process.

        Q2: I'm seeing two spots on my TLC and two peaks in my HPLC that I suspect are E/Z isomers. How can I separate them?

        A2: Separating E/Z isomers of nitroenamines can be challenging due to their similar structures and polarities. However, it is often achievable with careful method development.

        Strategies for Isomer Separation:

        • Chromatography Optimization:

          • Solvent System Screening: Experiment with a variety of solvent systems with different selectivities. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane, acetone, or an alcohol can improve separation.

          • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution than flash chromatography. Consider using a high-performance column with a smaller particle size. Methodical screening of different columns (e.g., C18, phenyl, cyano) and mobile phases is recommended.[8]

          • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers and may provide the necessary resolution for your E/Z isomers.[3]

        • Crystallization:

          • Fractional Crystallization: If you can find a solvent system where the two isomers have slightly different solubilities, it may be possible to selectively crystallize one isomer out of solution. This often requires careful control of temperature and concentration.

          • Crystallization-Induced Isomerization: In some cases, if the isomers can interconvert in solution, it might be possible to crystallize one isomer selectively, driving the equilibrium towards the formation of that isomer. This is a more advanced technique and depends on the specific kinetics of isomerization.[4]

        Q3: My nitroenamine is "oiling out" during my attempt at recrystallization. How can I get it to crystallize?

        A3: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities present.[6]

        Troubleshooting "Oiling Out":

        • Slow Down the Cooling Process: Rapid cooling often promotes oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

        • Use a Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[9]

        • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

        • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

        • Lower the Crystallization Temperature: Try using a colder bath (e.g., dry ice/acetone) to induce crystallization, but do so gradually.

        Q4: How does the pH of my extraction solvent affect the purification of my nitroenamine?

        A4: The pH of the aqueous phase during a liquid-liquid extraction can be a powerful tool for purification, especially if your nitroenamine or the impurities have acidic or basic functional groups.

        pH Manipulation in Extraction:

        • Basic Nitroenamines: The amino group of a nitroenamine is generally weakly basic. By adjusting the pH of the aqueous layer, you can control whether it is in its neutral, organic-soluble form or its protonated, water-soluble salt form.

          • To extract your basic nitroenamine into the organic layer, use a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to ensure it remains in its neutral form.

          • To remove acidic impurities, a basic wash will convert them to their water-soluble salts, which will be extracted into the aqueous layer.

        • Acidic Impurities: If your synthesis has acidic byproducts (e.g., unreacted starting materials with carboxylic acid groups), washing your organic layer with a basic aqueous solution will extract these impurities into the aqueous phase.[10]

        • Back-Extraction: For a more thorough purification, you can perform a back-extraction. After extracting your nitroenamine into an organic solvent, you can then extract it back into an acidic aqueous solution (which will protonate it), leaving neutral impurities behind in the organic layer. Finally, you can re-neutralize the aqueous layer and re-extract your purified nitroenamine into a fresh organic solvent.[11]

        Troubleshooting Guides

        Guide 1: Column Chromatography of Nitroenamines
        Symptom Possible Cause(s) Recommended Solution(s)
        Broad or Tailing Peaks 1. Acid-base interaction with silica.[7]2. Column overload.3. Inappropriate solvent system.1. Add 0.1-1% triethylamine to the eluent.[7]2. Reduce the amount of sample loaded onto the column.3. Screen different solvent systems to improve peak shape.
        Poor Separation of Product and Impurity 1. Insufficient selectivity of the mobile phase.2. Column is not efficient enough.1. Try a different solvent system (e.g., replace ethyl acetate with acetone or dichloromethane).2. Use a finer mesh silica gel or switch to HPLC for higher resolution.[8]
        No Compound Eluting from the Column 1. Compound has decomposed on the column.[12]2. Compound is too polar for the chosen eluent.1. Test for stability on a small amount of silica. If unstable, use a different stationary phase (e.g., alumina) or a deactivated column.2. Gradually increase the polarity of the mobile phase.

        Experimental Protocols

        Protocol 1: General Procedure for Column Chromatography of a Basic Nitroenamine on Deactivated Silica Gel
        • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate) containing 0.5% triethylamine. Stir to create a uniform slurry.

        • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure.

        • Equilibration: Run at least two column volumes of the starting eluent (containing triethylamine) through the packed column to ensure it is fully equilibrated.

        • Sample Loading: Dissolve your crude nitroenamine in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

        • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity as needed to elute your compound.

        • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your purified product.

        Visualizing Purification Concepts

        Diagram 1: Logic for Troubleshooting Nitroenamine Purification

        G start Crude Nitroenamine Mixture tlc Initial TLC Analysis start->tlc instability Instability Issues (Streaking/Decomposition) tlc->instability Streaking? isomerism Isomerism (Multiple Spots/Peaks) tlc->isomerism Multiple close spots? separation Poor Separation tlc->separation Overlapping spots? deactivate Deactivate Silica (e.g., with TEA) instability->deactivate alt_phase Alternative Stationary Phase (e.g., Alumina) instability->alt_phase hplc_sfc HPLC/SFC for Higher Resolution isomerism->hplc_sfc crystallization Fractional Crystallization isomerism->crystallization separation->hplc_sfc solvent_screen Solvent System Screening separation->solvent_screen

        Caption: Troubleshooting flowchart for nitroenamine purification.

        Diagram 2: Workflow for Liquid-Liquid Extraction with pH Control

        G node1 Crude Product in Organic Solvent (Nitroenamine + Acidic Impurity) node2 Wash with Basic Aqueous Solution (e.g., NaHCO3) node1->node2 node3 Separate Layers node2->node3 node4 Aqueous Layer (Acidic Impurity as Salt) node3->node4 Impurity Removed node5 Organic Layer (Purified Nitroenamine) node3->node5 Product Retained

        Caption: Extraction workflow for removing acidic impurities.

        References

        • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024).
        • Sen, N. P., & Seaman, S. (1983). A rapid liquid-liquid extraction clean-up method for the determination of volatile N-nitrosamines in cooked-out bacon fat. IARC Scientific Publications, (45), 179–180. [Link]

        • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Veeprho.[Link]

        • Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. (2022). ResearchGate.[Link]

        • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.[Link]

        • Liquid–liquid extraction. (2023). In Wikipedia. [Link]

        • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). ACS Omega.[Link]

        • Nitrosamine Degradation Pathways. (2025). ResolveMass Laboratories Inc.[Link]

        • Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. (2021). ProPharma.[Link]

        • Recrystallization. (n.d.). University of California, Los Angeles.[Link]

        • A process for elimination of n-nitrosamines from n-nitrosamine-containing compositions. (1995).
        • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2026). MDPI.[Link]

        • Solvents for Recrystallization. (n.d.). University of Rochester.[Link]

        • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2026). MDPI.[Link]

        • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.[Link]

        • pH effect on stability and kinetics degradation of nitazoxanide in solution. (2026). ResearchGate.[Link]

        • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex.[Link]

        • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. (2013). Journal of Chromatography A.[Link]

        • Recrystallization. (n.d.). Columbia University.[Link]

        • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.[Link]

        • Chemistry for The Formation of Nitrosamines. (2020). Veeprho.[Link]

        • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). The Scientific World Journal.[Link]

        • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). American Laboratory.[Link]

        • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.[Link]

        • Comparison of different Solvents from the Solvent Degradation Rig with Real Samples. (2025). ResearchGate.[Link]

        • Electronic effects in the N-nitrosation of N-benzylpivalamides. (2002). The Journal of Organic Chemistry.[Link]

        • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.[Link]

        • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009). Loughborough University Research Repository.[Link]

        • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). (2026). LCGC International.[Link]

        • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.[Link]

        • Nitration of Phenol and Purification by Column Chromatography. (n.d.). Course Hero.[Link]

        • Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. (2024). Journal of the American Chemical Society Au.[Link]

        • Automating Column Chromatography Protein Purification. (n.d.). Opentrons.[Link]

        • Ligand Control of E/Z Selectivity in Nickel-Catalyzed Transfer Hydrogenative Alkyne Semireduction. (2015). Organic Chemistry Portal.[Link]

        • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. (2025). Beilstein Journal of Organic Chemistry.[Link]

        • Mechanisms of acid-catalyzed Z/E isomerization of imines. (2001). The Journal of Organic Chemistry.[Link]

        • Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids. (1998). Journal of Agricultural and Food Chemistry.[Link]

        • How to separate E and Z isomers? (2016). ResearchGate.[Link]

        • Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. (2024). PubMed.[Link]

        • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). MDPI.[Link]

        Sources

        Column chromatography techniques for purifying polar compounds

        Author: BenchChem Technical Support Team. Date: February 2026

        Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Column Chromatography (Flash & Prep-HPLC) for Polar Analytes

        Introduction: The "General Elution Problem" of Polar Compounds

        Welcome to the advanced support module. Purifying polar compounds is the most common bottleneck in synthesis and isolation. The fundamental challenge is thermodynamic: polar compounds bind aggressively to polar stationary phases (Normal Phase silica) leading to irreversible adsorption, or they elute in the void volume of non-polar phases (Reversed-Phase C18) due to lack of retention.

        This guide moves beyond basic instruction to address the mechanistic failures in these separations. We will troubleshoot using a workflow-based approach.

        Module 1: Method Selection Strategy

        Issue: "Standard silica isn't working, and C18 isn't retaining my compound."

        The Decision Matrix

        Before troubleshooting peak shape, you must validate the stationary phase choice. Use the LogP (partition coefficient) and Solubility of your analyte to drive this decision.

        MethodSelection Start Analyte Properties Solubility Solubility Check Start->Solubility NP Normal Phase (Silica) + Polar Modifier Solubility->NP Soluble in DCM/EtOAc? RP_AQ Reversed Phase (C18-AQ / Polar Embedded) Solubility->RP_AQ Soluble in Water/MeOH? (LogP < 0) HILIC HILIC (Bare Silica/Amide) Solubility->HILIC Highly Water Soluble? (LogP < -1) RP_AQ->HILIC No Retention on C18?

        Figure 1: Decision tree for stationary phase selection based on analyte solubility and polarity.

        FAQ: Method Selection

        Q: Why can't I just use 100% water on my standard C18 column to retain polar compounds? A: You risk "Hydrophobic Collapse" (Pore Dewetting). Standard C18 chains are highly hydrophobic.[1] When exposed to 100% aqueous mobile phases, the water molecules are expelled from the pores to minimize surface energy (similar to oil and water separating). This results in a sudden loss of surface area and retention.[2]

        • The Fix: Use a C18-AQ (Aqueous) column.[2] These have hydrophilic end-capping or polar-embedded groups that allow water to penetrate the pores, maintaining surface area even in 100% water [1, 4].

        Module 2: Sample Loading & Solubility

        Issue: "My peaks are broad/splitting, or the sample precipitates at the column head."

        The "Strong Solvent" Effect

        Injecting a polar compound dissolved in a strong solvent (e.g., MeOH, DMSO) onto a silica column running in Hexane/EtOAc causes the sample to travel faster than the mobile phase initially. This causes band broadening and peak splitting.[3]

        Protocol: Dry Loading (The Gold Standard)

        For polar compounds with poor solubility in the initial mobile phase, liquid loading is detrimental. Dry loading eliminates solvent mismatch.

        Materials:

        • Crude sample[4][5][6]

        • Volatile strong solvent (MeOH, Acetone, DCM)

        • Solid support: Silica gel (for flash) or Celite 545 (diatomaceous earth)

        • Rotary evaporator

        Step-by-Step:

        • Dissolution: Dissolve the crude sample in the minimum amount of strong solvent required for complete solvation.

        • Adsorption: Add the solid support.

          • Ratio: Use 1:3 (Sample : Support) by weight.

        • Evaporation: Rotovap the slurry until a free-flowing powder remains.

          • Critical Check: If the powder is sticky, you have residual solvent or oil. Add more support and re-evaporate.

        • Loading: Pour the powder into a dry-loading cartridge (Flash) or pack it on top of the column bed (Open Column).

        • Elution: Begin the gradient. The compound effectively starts with "zero" volume, sharpening the bands significantly [2, 3].

        Module 3: Peak Shape Troubleshooting (Tailing)

        Issue: "My amine is streaking across the column (Tailing Factor > 1.5)."

        Root Cause: Silanol Activity

        Silica surfaces possess acidic silanol groups (Si-OH, pKa ~5). Basic analytes (amines) form ionic bonds with these silanols, causing secondary retention (tailing) and irreversible loss.

        Troubleshooting Workflow

        TailingFix Problem Peak Tailing (Amines) Check1 Check Mobile Phase pH Problem->Check1 Action1 Add Modifier: 0.1% TEA or NH4OH Check1->Action1 Standard Silica? Action2 Switch Column: Amine-Functionalized Silica Action1->Action2 Tailing Persists?

        Figure 2: Logic flow for resolving peak tailing of basic compounds on silica.

        Protocol: Mobile Phase Modifiers

        For Normal Phase (Silica):

        • The "Magic" Solvent: DCM : MeOH : NH4OH (90:10:1).

        • Alternative: Add 0.1% - 1.0% Triethylamine (TEA) to the mobile phase.

          • Mechanism:[7][8][9][10][11][12] TEA is a stronger base than most analytes. It saturates the acidic silanol sites, effectively "capping" them so your analyte can elute freely [5, 6].

        For Reversed Phase (C18):

        • High pH Strategy: If your column is hybrid-silica (pH stable 1-12), run the mobile phase at pH 10 (using Ammonium Hydroxide or Ammonium Bicarbonate).

          • Mechanism:[7][8][9][10][11][12] At pH > pKa, the amine is deprotonated (neutral). Neutral species interact only via hydrophobic mechanisms, resulting in sharp, symmetrical peaks.

        Module 4: HILIC Specifics

        Issue: "Retention times are shifting run-to-run in HILIC mode."

        The "Water Layer" Theory

        Hydrophilic Interaction Liquid Chromatography (HILIC) is not just "reverse" Reversed-Phase. The mechanism involves the formation of a water-rich layer on the surface of the polar stationary phase.[8] Analytes partition between the acetonitrile-rich bulk phase and this water-rich surface layer.

        The Trap: This water layer takes time to establish.

        HILIC Optimization Guide
        ParameterRecommendationScientific Rationale
        Equilibration 20-50 Column Volumes HILIC requires significantly longer equilibration than RP (which needs only 3-5 CVs) to fully hydrate the stationary phase [1].
        Injection Solvent 100% Organic (ACN) Injecting water disrupts the surface water layer, causing peak distortion. Dissolve sample in 50:50 ACN:Water, or higher organic if possible.
        Salt Buffer 10mM Ammonium Acetate HILIC relies on electrostatic interactions. You must have ions (buffer) to drive the partitioning mechanism and control pH. Never run HILIC with pure solvents.

        References

        • HILIC Mechanism & Equilibration

          • Title: Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for HILIC
          • Source: MDPI / Molecules
          • URL:[Link]

        • Sample Loading Techniques (Dry vs. Liquid)

          • Title: Dry loading vs.
          • Source: Biotage Blog
          • URL:[Link]

        • Solid Loading Protocol

          • Title: Sample Loading Techniques for Large Scale Flash Chromatography[13]

          • Source: Teledyne ISCO Application Note[14]

          • URL:[Link]

        • Reversed Phase Dewetting (C18-AQ)

          • Title: Analysis of Polar Compounds Using an Agilent InfinityLab Poroshell 120 Aq-C18 Column[2]

          • Source: Agilent Technologies
          • URL:[Link]

        • Purifying Amines (Silanol Suppression)

          • Title: Is there an easy way to purify organic amines?
          • Source: Biotage Blog
          • URL:[Link]

        • Troubleshooting Peak Tailing

          • Title: Common Causes Of Peak Tailing in Chrom
          • Source: ALWSCI Technologies
          • URL:[Link]

        Sources

        Catalyst selection for efficient nitro group reduction

        Author: BenchChem Technical Support Team. Date: February 2026

        Current Status: ● Operational | Ticket Priority: High | Agent: Senior Application Scientist

        The Triage Desk: Catalyst Selector

        Start here. Do not guess. Select your protocol based on substrate complexity.

        Nitro reduction is thermodynamically favorable but kinetically complex. The "standard" Palladium on Carbon (Pd/C) protocol is often too aggressive for complex pharmaceutical intermediates. Use this decision matrix to select the correct system.

        Quick Selection Matrix
        Substrate FeatureRecommended CatalystHydrogen SourceKey AdvantageRisk Factor
        Simple Nitroarene Pd/C (5-10%) H₂ (1 atm)Fast, high turnover, standard workup.Pyrophoric; reduces alkenes/alkynes.
        Halogenated (Cl, Br, I) Pt-S/C (Sulfided) H₂ (1-5 bar)Prevents dehalogenation (C-X cleavage).Slower rate; requires higher pressure.
        Alkene/Alkyne Present Fe / NH₄Cl Solvent (EtOH/H₂O)Perfect chemoselectivity; cheap.Heterogeneous sludge; scaling issues.
        Nitrile/Carbonyl Present Raney Nickel H₂ (1-5 bar)Preserves C≡N and C=O bonds.Extreme Pyrophoricity ; difficult handling.
        Lab Scale (<1g) / No Gas Pd/C + HCOONH₄ Ammonium FormateNo gas cylinder needed (Transfer Hydrog.).Exothermic; ammonia byproduct.
        Visual Selector: The Decision Logic

        Follow the flow to identify your method.

        CatalystSelection Start START: Analyze Substrate CheckHalogen Contains Halogens? (Cl, Br, I) Start->CheckHalogen CheckUnsat Contains Alkenes/Alkynes? CheckHalogen->CheckUnsat No PtS USE: Sulfided Pt/C (Prevents Dehalogenation) CheckHalogen->PtS Yes CheckSens Contains Nitriles/Aldehydes? CheckUnsat->CheckSens No FeRed USE: Fe / NH4Cl (Bechamp-type / Transfer) CheckUnsat->FeRed Yes RaNi USE: Raney Nickel (Low pressure) CheckSens->RaNi Yes PdC USE: Pd/C (Standard) CheckSens->PdC No

        Figure 1: Logic flow for selecting a chemoselective nitro reduction catalyst.

        Knowledge Base: Deep Dives

        Topic A: The "Dehalogenation" Trap

        The Issue: When reducing nitroarenes with halogens (Ar-Cl, Ar-Br, Ar-I), standard Pd/C frequently cleaves the C-X bond, yielding the dehalogenated aniline impurity. This is often inseparable from the product. The Mechanism: Pd inserts into the C-X bond (Oxidative Addition) faster than it reduces the nitro group in many cases. The Fix:

        • Switch to Pt-S/C: Sulfided platinum is "poisoned." The sulfur occupies the highly active sites required for C-X oxidative addition but leaves the sites necessary for nitro reduction available [1].

        • Acidic Additives: If you must use Pd/C, adding an acid (HBr or H₂SO₄) can inhibit dehalogenation by protonating the catalytic surface or the intermediate species, though this is less reliable than switching metals [2].

        Topic B: The "Stall" (Hydroxylamine Accumulation)

        The Issue: The reaction stops or slows significantly, leaving a hydroxylamine (R-NHOH) intermediate. This is dangerous as hydroxylamines are thermally unstable. The Mechanism (Haber Pathway): Nitro reduction is stepwise.[1] The bottleneck is often the reduction of the hydroxylamine to the amine. The Fix:

        • Increase Temperature: The final step has a higher activation energy.

        • Add Vanadium: Vanadium cocatalysts (or Pt-V/C) specifically catalyze the disproportionation of hydroxylamine to amine [3].

        Troubleshooting Tickets (FAQs)

        Ticket #404: "My reaction ignited during filtration."

        • Diagnosis: Dry catalyst pyrophoricity.[2][3] Spent hydrogenation catalysts (Pd/C, Raney Ni) are loaded with adsorbed hydrogen.[3][4][5] When the solvent evaporates on the filter paper, oxygen hits the H₂-rich metal surface, causing instant ignition.

        • Resolution:

          • Never suck the filter cake dry. Always keep a layer of water or solvent over the black solid.

          • Quench: Wash the filter cake with water immediately.

          • Disposal: Transfer the wet cake into a waste container already containing water.

        Ticket #502: "I have 5% starting material left, but impurities are growing."

        • Diagnosis: Over-reduction. You are likely hydrogenating the aromatic ring or other functional groups because the nitro group (the "easy" target) is mostly gone, and the catalyst is looking for new work.

        • Resolution: Stop immediately. Do not chase the last 5%. The purification of the amine from the nitro starting material is usually easy (acid/base extraction), whereas separating over-reduced byproducts is difficult.

        Ticket #301: "The reaction works on 100mg but fails at 10g."

        • Diagnosis: Mass transfer limitation. Hydrogen gas has poor solubility in solvents. At larger scales, the gas cannot dissolve fast enough to keep the catalyst saturated (starved catalyst).

        • Resolution:

          • Agitation: Stirring must be vigorous (vortexing).

          • Pressure: Switch from a balloon to a pressurized vessel (Parr shaker or autoclave) to increase H₂ concentration in the liquid phase.

        Standard Operating Procedures (SOPs)

        SOP-01: Chemoselective Reduction (Halogen-Safe)

        Use this for substrates containing Cl, Br, or I.

        Reagents:

        • Substrate (1.0 equiv)

        • Pt-S/C (5% Pt, Sulfided) (2-5 wt% loading relative to substrate)

        • Solvent: THF or EtOAc (Avoid MeOH if ester exchange is a risk)

        Protocol:

        • Inerting: Charge reaction vessel with substrate and catalyst. Evacuate and backfill with Nitrogen (3x). Safety: Do not add dry catalyst to flammable solvent in air.

        • Solvent Addition: Add degassed solvent via syringe/cannula.

        • Hydrogenation: Introduce H₂. For balloons, purge the headspace. For autoclaves, pressurize to 3-5 bar.

        • Monitoring: Stir vigorously at RT. Monitor via HPLC. Look for the disappearance of Nitro (-NO₂) and the transient appearance/disappearance of Hydroxylamine (-NHOH).

        • Workup: Filter through a Celite pad (keep wet!). Rinse with solvent. Concentrate filtrate.

        SOP-02: Green Transfer Hydrogenation (No Gas Cylinder)

        Use for rapid, small-scale batches or when high-pressure equipment is unavailable.

        Reagents:

        • Substrate (1.0 equiv)

        • Ammonium Formate (3.0 - 5.0 equiv)

        • Pd/C (10% Pd) (10 wt% loading)

        • Solvent: Methanol (0.1 M concentration)

        Protocol:

        • Dissolve substrate in Methanol.

        • Add Pd/C carefully (under N₂ blanket if possible).

        • Add Ammonium Formate in one portion.

        • Reaction: Stir at RT or mild heat (40°C). Note: Effervescence (CO₂ release) will occur.

        • Completion: Reaction is usually complete in <1 hour.

        • Workup: Filter catalyst (keep wet). Remove solvent.[5] Partition residue between water/EtOAc to remove excess formate salts.

        Visualizing the Mechanism

        Understanding where your reaction stalls is critical for troubleshooting.

        HaberMechanism Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso + 2H, -H2O Hydrox R-NHOH (Hydroxylamine) Nitroso->Hydrox + 2H Azoxy Azoxy (Dimer Impurity) Nitroso->Azoxy Condensation Amine R-NH2 (Amine) Hydrox->Amine + 2H, -H2O (Slow Step) Hydrox->Azoxy Azo Azo (Dimer Impurity) Azoxy->Azo Hard to reduce Azo->Amine Hard to reduce

        Figure 2: The Haber Mechanism.[6] Note that condensation side-products (Azoxy/Azo) form if the reduction is too slow, leading to colored impurities.

        References

        • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: An Example of Successful Catalysis Research in Industry." Advanced Synthesis & Catalysis.

          • Authority on sulfided pl
        • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews.

          • Covers mechanistic details of selectivity and additives.
        • Corma, A., & Serna, P. (2006).[7] "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science.

          • Foundational work on chemoselectivity preventing hydroxylamine accumul
        • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[8][9] Synthesis.

          • The definitive guide for the Ammonium Form

        Sources

        Technical Support Center: Managing Temperature Control in Exothermic Nitro Compound Reactions

        Author: BenchChem Technical Support Team. Date: February 2026

        A Guide for Researchers, Scientists, and Drug Development Professionals

        Welcome to the Technical Support Center for managing exothermic nitro compound reactions. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and efficient execution of your experiments. As Senior Application Scientists, we understand the critical nature of temperature control in these potent reactions and have compiled this guide based on extensive field experience and established safety protocols.

        Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges

        This section addresses specific issues you may encounter during nitration reactions in a direct question-and-answer format, emphasizing the causality behind our recommended solutions.

        Issue 1: Uncontrolled Temperature Increase (Thermal Runaway)

        Question: My reaction temperature is escalating uncontrollably, and the cooling system is overwhelmed. What are the immediate actions I should take, and what are the probable causes?

        Answer: An uncontrolled temperature increase indicates a thermal runaway, a dangerous situation where the rate of the exothermic reaction accelerates, generating heat faster than it can be removed.[1] This can lead to a sudden and extreme rise in temperature and pressure, potentially resulting in equipment failure or an explosion.[1][2]

        Immediate Actions:

        • Cease Reactant Addition: The most critical first step is to immediately stop the addition of the nitrating agent to prevent further heat generation.[1]

        • Maximize Cooling: Ensure your cooling system is functioning at its maximum capacity.[1] For instance, if you are using a cooling bath, add more dry ice or other appropriate cooling agents.

        • Quench the Reaction (If Necessary): If the temperature continues to rise rapidly, a carefully controlled quench is necessary. Slowly and cautiously add a large volume of a pre-chilled, inert solvent or a quenching agent like cold water or ice to halt the reaction.[1] Caution: Never pour a runaway nitration mixture into water without extreme care, as the dilution of concentrated sulfuric acid can generate significant heat, potentially exacerbating the situation.[3]

        Potential Causes & Solutions for Thermal Runaway
        CauseScientific ExplanationSolution
        Too Rapid Addition of Nitrating Agent The rate of heat generation from the exothermic reaction surpassed the heat removal capacity of the cooling system. Nitration reactions are often fast and highly exothermic.[4]Reduce the addition rate in subsequent experiments. Employ a syringe pump for precise and controlled addition. Monitor the internal temperature closely and maintain it within the desired range.[1][5]
        Inadequate Cooling The cooling bath or mechanical cooling system lacks the capacity to dissipate the heat generated by the reaction at the intended scale. The overall heat transfer coefficient (U) of the reactor system is a critical parameter.[2][6]Before scaling up, perform a calorimetric analysis to determine the total heat of reaction (ΔHr) and the required cooling capacity.[2][7] Ensure the surface area for heat exchange is sufficient. For larger scale reactions, consider a jacketed reactor with a circulating coolant for more efficient heat transfer.[8][9]
        Poor Mixing/Agitation Insufficient stirring can create localized "hot spots" where the reaction temperature is significantly higher than the bulk temperature reading. This can initiate a runaway in that region, which then propagates through the mixture.Use an appropriately sized stir bar or overhead stirrer to ensure vigorous and efficient mixing. The agitator's geometry and speed are crucial for maintaining a uniform temperature throughout the reaction mass.[5][8]
        Incorrect Reagent Concentration Using overly concentrated acids can lead to a more vigorous and difficult-to-control reaction.[1] The concentration of the nitrating species, such as the nitronium ion (NO₂⁺), is a key factor in the reaction kinetics.[4]Always verify the concentration of nitric and sulfuric acids before use. Start with less concentrated reagents if you are developing a new procedure.
        Accumulation of Unreacted Reagent If the reaction temperature is too low, the nitrating agent may not react as it is added. This accumulation of unreacted starting material can lead to a sudden and violent reaction if the temperature later increases to the point of initiation.[2]Ensure the reaction has initiated before adding the bulk of the nitrating agent. Monitor the reaction in-situ using techniques like FTIR or Raman spectroscopy to track the consumption of reactants.[10][11]
        Issue 2: Low Product Yield

        Question: My nitration reaction resulted in a disappointingly low yield. What are the common culprits?

        Answer: Low yield in nitration reactions can stem from several factors, including incomplete reaction, the formation of byproducts through side reactions, or loss of product during the work-up and purification steps.

        Troubleshooting Low Yield:

        • Incomplete Reaction:

          • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using TLC or LC-MS.

          • Poor Reagent Quality: Use fresh, high-purity nitrating agents. Older nitric acid can decompose, reducing its effectiveness.

        • Side Reactions:

          • Over-nitration: The introduction of more than one nitro group onto the aromatic ring can occur if the reaction conditions are too harsh (e.g., high temperature, high acid concentration).[12] Strict temperature control is crucial to minimize this.[13]

          • Oxidation: The strong oxidizing nature of nitric acid can lead to the oxidation of the substrate, especially with electron-rich aromatic compounds.

          • Isomer Formation: The nitration of substituted aromatic rings often yields a mixture of ortho, meta, and para isomers. The ratio of these isomers is influenced by the directing effects of the substituents and the reaction conditions.

        • Product Loss During Work-up:

          • Precipitation and Filtration: The common work-up procedure of pouring the reaction mixture into ice water serves to quench the reaction and precipitate the solid nitrated product due to its lower solubility in the cold aqueous solution.[1] However, some product may remain dissolved. Ensure the mixture is sufficiently cold to maximize precipitation.

          • Extraction: If the product is an oil or does not precipitate, it will need to be extracted with a suitable organic solvent.[1] Inefficient extraction can lead to significant product loss. Perform multiple extractions and check the aqueous layer for any remaining product.

        Issue 3: Poor Regioselectivity

        Question: I have obtained a mixture of ortho- and para-nitro isomers. How can I improve the selectivity for the desired isomer?

        Answer: Achieving high regioselectivity in aromatic nitration is a common challenge. The distribution of isomers is governed by both kinetic and thermodynamic factors.[14]

        Strategies to Improve Regioselectivity:

        • Temperature Control: In many cases, lower reaction temperatures favor the formation of the para isomer due to steric hindrance at the ortho position.

        • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems might offer better selectivity for your specific substrate.[1] Exploring alternative nitrating agents can be a fruitful area for optimization.

        • Solvent Effects: The solvent can influence the electrophilicity of the nitrating species and the transition state energies for the formation of different isomers. Common solvents include sulfuric acid, dichloromethane, and acetic acid.[15]

        • Use of a Directing Group: If possible, modifying the substrate to include a strongly directing group can significantly enhance the selectivity for a particular isomer.

        Section 2: Frequently Asked Questions (FAQs)

        Q1: Why are nitration reactions so exothermic?

        A1: Nitration reactions are exothermic because the formation of the new carbon-nitro group bond and the associated byproducts is energetically more favorable than the bonds broken in the reactants.[16][17] The reaction releases a significant amount of energy in the form of heat.[4][18]

        Q2: What is the role of sulfuric acid in mixed-acid nitration?

        A2: In mixed-acid nitration, sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][4] Sulfuric acid also serves to absorb the water that is formed as a byproduct of the reaction, which helps to drive the equilibrium towards the products.[4]

        Q3: What are the primary safety hazards associated with nitration reactions?

        A3: The primary hazards include:

        • Thermal Runaway: As discussed in detail above, the highly exothermic nature of the reaction can lead to an uncontrolled increase in temperature and pressure.[1][2][19]

        • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and require careful handling.[12]

        • Toxic Gas Evolution: The reaction can produce toxic nitrogen dioxide (NO₂) gas, especially if side reactions or decomposition occur.[1]

        • Explosive Byproducts: In some cases, highly explosive byproducts can be formed.[12]

        Q4: How can I safely scale up a nitration reaction?

        A4: Scaling up a nitration reaction requires careful planning and a thorough understanding of the reaction's thermal hazards. It is highly recommended to perform reaction calorimetry studies to obtain critical safety data, including the heat of reaction, adiabatic temperature rise, and the rate of heat release.[7][20][21] This data is essential for designing an appropriate cooling system and ensuring that the heat generated can be safely removed at the larger scale.[2] Continuous flow reactors are often a safer alternative for scaling up highly exothermic reactions due to their superior heat transfer characteristics and smaller reaction volumes.[12][15]

        Q5: What is the purpose of pouring the reaction mixture over ice as a common work-up procedure?

        A5: This procedure serves two main purposes. First, it effectively quenches the reaction by rapidly cooling the mixture and diluting the strong acids.[1] Second, it often causes the solid nitrated product to precipitate out of the cold aqueous solution due to its lower solubility.[1]

        Section 3: Experimental Protocols & Visualizations

        Protocol 1: General Procedure for Aromatic Nitration
        • Preparation of the Substrate Solution: In a flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve the aromatic substrate in a suitable solvent (if necessary) or concentrated sulfuric acid. Cool the solution to the desired reaction temperature (e.g., 0-5 °C) using an ice bath.

        • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Caution: This mixing process is highly exothermic.

        • Addition of the Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of the aromatic substrate while stirring vigorously.[1] Monitor the internal temperature closely and maintain it within the desired range.

        • Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.

        • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring.

        • Isolation and Purification: Collect the precipitated product by filtration, wash it with cold water, and then purify it by recrystallization or chromatography.

        Diagram 1: Decision-Making Workflow for a Potential Thermal Runaway

        Thermal_Runaway_Workflow start Temperature Rise Detected is_controlled Is Temperature Rise Controlled? start->is_controlled stop_addition Immediately Stop Reactant Addition is_controlled->stop_addition No continue_monitoring Continue Normal Monitoring is_controlled->continue_monitoring Yes max_cooling Maximize Cooling Capacity stop_addition->max_cooling is_stabilized Is Temperature Stabilizing? max_cooling->is_stabilized prepare_quench Prepare for Emergency Quench is_stabilized->prepare_quench No investigate Investigate Cause of Deviation is_stabilized->investigate Yes quench Execute Controlled Quench prepare_quench->quench end_unsafe Reaction Quenched quench->end_unsafe end_safe Reaction Safe continue_monitoring->end_safe investigate->end_safe

        Caption: Workflow for responding to a temperature excursion.

        Diagram 2: Heat Flow in a Jacketed Reactor

        Heat_Flow_Diagram cluster_reactor Jacketed Reactor reaction_mass Exothermic Reaction (Heat Generation, Q_gen) reactor_wall Reactor Wall reaction_mass->reactor_wall Heat Transfer cooling_jacket Cooling Jacket (Heat Removal, Q_rem) reactor_wall->cooling_jacket Heat Transfer coolant_out Coolant Out cooling_jacket->coolant_out coolant_in Coolant In coolant_in->cooling_jacket

        Caption: Heat generation and removal in a laboratory reactor.

        References

        • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. (n.d.). Retrieved February 22, 2026, from [Link]

        • How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals. (2025, August 5). Retrieved February 22, 2026, from [Link]

        • Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo. (n.d.). Retrieved February 22, 2026, from [Link]

        • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. (2021, June 8). Retrieved February 22, 2026, from [Link]

        • Runaway reaction hazards in processing organic nitrocompounds. IChemE. (n.d.). Retrieved February 22, 2026, from [Link]

        • Using Microcalorimetry to Accelerate Drug Development. Pharmaceutical Technology. (2026, February 17). Retrieved February 22, 2026, from [Link]

        • Nitration: A Detailed Study of Mechanism, Forms and Applications. Testbook. (n.d.). Retrieved February 22, 2026, from [Link]

        • Lesson 6: Exothermic Tank Reactor. (n.d.). Retrieved February 22, 2026, from [Link]

        • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

        • Runaway reactions. Sciencemadness Discussion Board. (2012, May 20). Retrieved February 22, 2026, from [Link]

        • Preventing Explosions in Exothermic Reaction Calorimetry. Lab Manager. (2025, November 10). Retrieved February 22, 2026, from [Link]

        • Emergency Runaway Reaction - What Precedes? What Follows?. Aidic. (n.d.). Retrieved February 22, 2026, from [Link]

        • EXTENDED HEAT TRANSFER MODEL OF A JACKETED BATCH STIRRED TANK REACTOR. (2024, September 11). Retrieved February 22, 2026, from [Link]

        • Measurement of heat transfer coefficients in stirred single-use bioreactors by the decay of hydrogen peroxide. PMC. (n.d.). Retrieved February 22, 2026, from [Link]

        • Nitration Reactions | Continuous Flow Processing. Vapourtec Ltd. (n.d.). Retrieved February 22, 2026, from [Link]

        • Aromatic Nitration. BYJU'S. (n.d.). Retrieved February 22, 2026, from [Link]

        • how to prevent runaway reactions. EPA Archive. (n.d.). Retrieved February 22, 2026, from [Link]

        • Designing Emergency Relief Systems for Runaway Reactions. ioMosaic Corporation. (n.d.). Retrieved February 22, 2026, from [Link]

        • Local and overall heat transfer of exothermic reactions in microreactor systems. (n.d.). Retrieved February 22, 2026, from [Link]

        • Stirred Tank Heat Exchanger Guide. Scribd. (n.d.). Retrieved February 22, 2026, from [Link]

        • 24.6: Nitro Compounds. Chemistry LibreTexts. (2021, July 31). Retrieved February 22, 2026, from [Link]

        • In Situ Analytical Methods for the Characterization of Mechanochemical Reactions. MDPI. (2022, March 2). Retrieved February 22, 2026, from [Link]

        • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. (2025, August 7). Retrieved February 22, 2026, from [Link]

        • Isothermal calorimetry in the pharmaceutical sciences. (2013, June 13). Retrieved February 22, 2026, from [Link]

        • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Retrieved February 22, 2026, from [Link]

        • Nitration: An Overview of Recent Developments and Processes. American Chemical Society. (n.d.). Retrieved February 22, 2026, from [Link]

        • In-Situ Monitoring of Chemical Reactions. (n.d.). Retrieved February 22, 2026, from [Link]

        • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. (2020, October 6). Retrieved February 22, 2026, from [Link]

        • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. (2020, November 16). Retrieved February 22, 2026, from [Link]

        • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. (n.d.). Retrieved February 22, 2026, from [Link]

        • Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. (2024, November 7). Retrieved February 22, 2026, from [Link]

        • Kinetics and Mechanisms of Some Fundamental Organic Reactions with Nitro Compounds | Request PDF. ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

        • Lighting Up Industrial Mechanochemistry: Real-Time In Situ Monitoring of Reactive Extrusion Using Energy-Dispersive X-Ray Diffraction. ChemRxiv. (n.d.). Retrieved February 22, 2026, from [Link]

        • Nitro compound. Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

        • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. (2021, February 15). Retrieved February 22, 2026, from [Link]

        • In-Situ Monitoring and Quality Control in Metal Additive Manufacturing. EasyChair Preprint. (2024, July 29). Retrieved February 22, 2026, from [Link]

        • Rapid Temperature Control of Chemical Exothermic Reactions. YouTube. (2024, July 17). Retrieved February 22, 2026, from [Link]

        • Method of controlling exothermic reactions and apparatus therefor. Google Patents. (n.d.).
        • Kinetic and Thermodynamic Control. Dalal Institute. (n.d.). Retrieved February 22, 2026, from [Link]

        • Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. (2020, August 12). Retrieved February 22, 2026, from [Link]

        • 5.1 - Exothermic and Endothermic Reactions. (n.d.). Retrieved February 22, 2026, from [Link]

        • Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

        • Exothermic Reactions Explained. The Chemistry Blog - Buy Chemicals Online. (2024, November 20). Retrieved February 22, 2026, from [Link]

        • 7.3: Exothermic and Endothermic Reactions. Chemistry LibreTexts. (2022, August 8). Retrieved February 22, 2026, from [Link]

        Sources

        Preventing polymerization of 2-nitropropene during synthesis and storage

        Author: BenchChem Technical Support Team. Date: February 2026

        Answering in the persona of a Senior Application Scientist.

        Technical Support Center: 2-Nitropropene

        Introduction: The Challenge of 2-Nitropropene Stability

        Welcome to the technical support guide for 2-nitropropene. As researchers and drug development professionals, you understand the synthetic utility of nitroalkenes. The electron-withdrawing nature of the nitro group activates the double bond, making 2-nitropropene a valuable intermediate. However, this same reactivity renders it highly susceptible to unwanted polymerization.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you successfully synthesize, purify, and store 2-nitropropene by mitigating polymerization risks. Our focus is not just on what to do, but why each step is critical for a successful outcome.

        FAQs: Understanding 2-Nitropropene Polymerization

        This section addresses the fundamental chemical principles governing the instability of 2-nitropropene.

        Q1: What makes 2-nitropropene so prone to polymerization?

        A1: The high propensity of 2-nitropropene to polymerize stems from the strong electron-withdrawing effect of the nitro (-NO₂) group. This effect polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and thus extremely susceptible to attack by nucleophiles. This electronic configuration is the primary driver for anionic polymerization.[2] Additionally, like many alkenes, it can undergo free-radical polymerization, especially under conditions of heat, light, or in the presence of radical-initiating impurities.[1]

        Q2: What are the primary mechanisms of 2-nitropropene polymerization?

        A2: There are two main pathways you must be vigilant about:

        • Anionic Polymerization: This is the most common and rapid polymerization pathway for 2-nitropropene. It is initiated by even trace amounts of basic or nucleophilic species (e.g., alkali, amines, hydroxides).[3][4] The initiator adds to the double bond, creating a resonance-stabilized carbanion that then rapidly adds to subsequent monomer units in a chain reaction.[2][5][6]

        • Free-Radical Polymerization: This pathway is initiated by free radicals, which can be generated by heat, UV light, or impurities like peroxides (often found in aged solvents like ether or THF).[1][7] Oxygen can also play a role in initiating radical pathways.[1]

        Below is a diagram illustrating these two competing degradation pathways.

        PolymerizationMechanisms cluster_anionic Anionic Polymerization Pathway cluster_radical Free-Radical Polymerization Pathway Monomer_A 2-Nitropropene Anion Resonance-Stabilized Carbanion Monomer_A->Anion Monomer_R 2-Nitropropene Initiator_A Base / Nucleophile (e.g., OH⁻, RNH₂) Initiator_A->Monomer_A Initiation Polymer_A Anionic Polymer Chain Anion->Polymer_A Propagation (Rapid Chain Growth) Radical Propagating Radical Monomer_R->Radical Initiator_R Radical Source (e.g., Heat, Light, O₂) Initiator_R->Monomer_R Initiation Polymer_R Radical Polymer Chain Radical->Polymer_R Propagation

        Caption: Competing polymerization pathways for 2-nitropropene.

        Q3: What are polymerization inhibitors and how do they work?

        A3: Inhibitors are chemical agents added in small quantities to prevent premature polymerization. They function by intercepting the reactive intermediates of a polymerization reaction.

        • Radical Inhibitors (e.g., BHT, Hydroquinone, MEHQ): These are phenolic compounds that act as radical scavengers. They readily donate a hydrogen atom to the propagating radical, forming a stable radical species that is too unreactive to initiate further polymerization, thus terminating the chain.[1]

        • Anionic Inhibitors: While less commonly added as "inhibitors" in the traditional sense, acidic species can neutralize basic initiators. The primary strategy to prevent anionic polymerization is the stringent exclusion of basic impurities.

        • Nitroxide Radicals (e.g., TEMPO): These are stable free radicals that reversibly terminate propagating radical chains, effectively "capping" them. This is the basis for nitroxide-mediated radical polymerization (NMP), a type of controlled polymerization, but in this context, they act as potent inhibitors.[8][9]

        Troubleshooting Guide: Synthesis, Workup, and Purification

        This section is formatted to address specific issues you may encounter during your experimental workflow.

        Problem Probable Cause(s) Recommended Solution(s)
        Reaction mixture becomes viscous or solidifies during synthesis. 1. Presence of Basic Impurities: The most likely cause. Trace alkali in reagents (e.g., older 2-nitro-1-propanol) or on glassware can initiate rapid anionic polymerization.[3] 2. Excessive Heat: High temperatures can accelerate both anionic and thermal free-radical polymerization.[1]1. Acid-Wash Glassware: Thoroughly wash all glassware with a dilute acid (e.g., 1M HCl), rinse with deionized water, and oven-dry before use. 2. Purify Reagents: Ensure starting materials are pure. 2-nitro-1-propanol can be distilled under vacuum if its purity is suspect.[3] 3. Strict Temperature Control: Use an oil bath with a reliable temperature controller. For exothermic reactions, have a cooling bath on standby.[1]
        Product polymerizes during aqueous workup or extraction. 1. pH Changes: Washing with basic solutions (e.g., sodium bicarbonate) to neutralize acid will trigger immediate polymerization. 2. Removal of Inhibitor: If a water-soluble inhibitor was used during the reaction, it may be extracted into the aqueous phase.1. Maintain Acidic/Neutral pH: Use neutral (brine) or slightly acidic (dilute HCl) washes. Avoid any basic solutions.[1] 2. Add Inhibitor to Organic Phase: Before extraction, add a small amount of a water-insoluble radical inhibitor like BHT to the organic layer.[1]
        Product polymerizes during distillation. 1. High Pot Temperature: The high temperatures required for distillation can initiate thermal radical polymerization.[1] 2. Basic Residues: Any non-volatile basic impurities will become concentrated in the distillation pot. 3. "Fume-off" Decomposition: Nitroolefins can decompose explosively near the end of a distillation, especially if air is introduced to the hot residue.[3]1. Use Vacuum Distillation: Lowering the pressure reduces the boiling point and the required pot temperature.[1][3] 2. Add a Non-Volatile Inhibitor: Add a small amount of a non-volatile radical inhibitor (e.g., hydroquinone) to the distillation flask.[1] 3. Inhibit the Receiving Flask: Add a crystal of BHT to the receiving flask to ensure the distilled product remains stabilized.[1] 4. CRITICAL SAFETY: Always cool the distillation pot to room temperature before releasing the vacuum.[3]
        Product polymerizes on a chromatography column. 1. Acidic Stationary Phase: Standard silica gel is acidic and can act as a polymerization initiator. 2. Alumina: Basic or neutral alumina can also initiate polymerization.1. Avoid Chromatography if Possible: Distillation is the preferred method of purification.[3] 2. Passivate Silica: If chromatography is necessary, use a slurry of silica gel treated with a non-polar solvent containing a small amount of a non-basic, sterically hindered amine (e.g., triethylamine) and then flush thoroughly with the non-polar solvent before use. This neutralizes the most active sites. 3. Work Quickly: Perform the chromatography rapidly and at low temperature if possible.

        Protocols and Best Practices

        Protocol 1: Synthesis of 2-Nitropropene via Dehydration

        This protocol is adapted from the robust procedure published in Organic Syntheses, with additional stability-focused checkpoints.[3]

        Safety Warning: 2-nitropropene is a powerful lachrymator and should be handled in a well-ventilated fume hood at all times.[3] Nitroolefins can undergo explosive decomposition ("fume-offs") during distillation.[3] A thorough risk assessment is mandatory.

        Materials:

        • 2-Nitro-1-propanol (52.5 g, 0.50 mol)

        • Phthalic anhydride (96.5 g, 0.65 mol)

        • Hydroquinone (approx. 50 mg)

        • BHT (Butylated hydroxytoluene, approx. 10 mg)

        • Anhydrous magnesium sulfate

        Procedure:

        • Setup: Assemble a short-path vacuum distillation apparatus. All glassware must be acid-washed and oven-dried.

        • Charging the Flask: To the 250 mL round-bottomed distillation flask, add 2-nitro-1-propanol, phthalic anhydride, and a small amount (approx. 50 mg) of hydroquinone as a non-volatile inhibitor.

        • Initial Heating: Place the flask in an oil bath and apply vacuum (approx. 110 mm Hg). Heat the bath to 150°C and maintain for 30 minutes until the mixture is a homogeneous solution.

        • Distillation:

          • Place a single crystal of BHT into the ice-cooled receiving flask.

          • Increase the oil bath temperature to 180-185°C.

          • The product will co-distill with water as a transparent green liquid at 50-65°C (at 110 mm Hg).

          • Maintain the bath temperature until distillation ceases (approx. 1 hour).

        • Workup:

          • CRITICAL: Cool the distillation flask to room temperature before releasing the vacuum.

          • Transfer the distillate to a separatory funnel. The lower organic layer is the product.

          • Separate the layers and dry the organic phase over anhydrous magnesium sulfate.

        • Redistillation (Optional, for high purity):

          • Decant the dried liquid into a clean distillation apparatus containing a fresh pinch of hydroquinone.

          • Add a crystal of BHT to a new, ice-cooled receiving flask.

          • Distill under reduced pressure (e.g., 56-57°C at 86 mm Hg).[3]

          • Again, cool the pot completely before releasing the vacuum.

        • Storage: Immediately transfer the purified product to a pre-prepared storage vial as described in Protocol 2. It is strongly recommended to use the product immediately.[3]

        Protocol 2: Best Practices for Storage of 2-Nitropropene

        Q: What is the best practice for long-term storage?

        A: For optimal stability, follow these steps meticulously:[1]

        • Ensure Purity: Only store freshly purified, dry 2-nitropropene. Impurities can act as polymerization initiators.

        • Add Inhibitor: Add an appropriate radical inhibitor. See the table below for recommendations.

        • Use Proper Container: Store in an amber glass vial with a PTFE-lined cap to protect from light.

        • Inert Atmosphere: Flush the vial headspace with an inert gas (argon or nitrogen) for several minutes before sealing.

        • Low Temperature: Store the sealed vial in a freezer at -20°C.[1] The product may solidify.

        • Labeling: Clearly label the vial with the contents, date of synthesis, and the type/concentration of inhibitor added.

        Inhibitor Selection and Usage Table
        InhibitorTypeTypical ConcentrationUse CaseVolatility
        Hydroquinone Radical100-200 ppmDistillation PotNon-Volatile[1]
        BHT Radical100-500 ppmStorage, Workup, Receiving FlaskVolatile[1]
        MEHQ Radical100-1000 ppmStorageModerately Volatile[1]

        Troubleshooting Workflow

        If you encounter an unexpected polymerization event, use the following logical tree to diagnose the potential cause.

        TroubleshootingWorkflow Start Polymerization Observed Stage At what stage did it occur? Start->Stage Synthesis During Synthesis Stage->Synthesis Synthesis Workup During Workup/ Extraction Stage->Workup Workup Purification During Purification Stage->Purification Purification Storage During Storage Stage->Storage Storage Cause_Synth Cause: - Basic Impurities - High Temperature - No Inhibitor Synthesis->Cause_Synth Cause_Workup Cause: - Basic Wash (pH change) - Inhibitor Removed Workup->Cause_Workup Cause_Purify Cause: - High Distillation Temp - Acidic Silica Gel - Hot Residue Exposed to Air Purification->Cause_Purify Cause_Storage Cause: - No/Low Inhibitor - Air (O₂) in Headspace - Light Exposure - High Temperature Storage->Cause_Storage

        Caption: Diagnostic workflow for troubleshooting polymerization events.

        References

        • Miyashita, M., Yanami, T., & Yoshikoshi, A. (1981). 2-NITROPROPENE. Organic Syntheses, 60, 117. URL: [Link]

        • Scribd. (n.d.). Chemists' Guide to 2-Nitropropene Synthesis. URL: [Link]

        • Blomquist, A. T., Tapp, W. J., & Johnson, J. R. (1945). Polymerization of Nitroölefins. The Preparation of 2-Nitropropene Polymer and of Derived Vinylamine Polymers. Journal of the American Chemical Society, 67(9), 1519–1524. URL: [Link]

        • Wikipedia. (2023). Anionic addition polymerization. URL: [Link]

        • Tobolsky, A. V., & Mesrobian, R. B. (1954).
        • ResearchGate. (2020, August 7). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. URL: [Link]

        • ResearchGate. (n.d.). Anionic polymerization of β‐nitrostyrenes. URL: [Link]

        • Chemistry LibreTexts. (2021, July 31). 10.9: Polymerization of Alkenes. URL: [Link]

        • University of York. (n.d.). Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. URL: [Link]

        • INIS-IAEA. (n.d.). EXPERIMENTAL STUDY OF LIVING FREE RADICAL POLYMERIZATION USING TRIFUNCTIONAL INITIATOR AND POLYMERIZATION MEDIATED BY NITROXIDES. URL: [Link]

        • Chemistry LibreTexts. (2024, April 1). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. URL: [Link]

        Sources

        Validation & Comparative

        Validation of 2-Methoxy-3-nitroprop-2-en-1-amine synthesis protocols

        Author: BenchChem Technical Support Team. Date: February 2026

        An In-Depth Technical Guide to the Synthesis of 2-Methoxy-3-nitroprop-2-en-1-amine

        Introduction: Charting a Course for a Novel Nitroenamine

        In the landscape of synthetic chemistry, the β-nitroenamine moiety represents a versatile synthon, prized for its unique electronic properties and reactivity. The target molecule of this guide, this compound, is a functionalized nitroenamine with potential applications as a building block in medicinal and materials chemistry. A comprehensive review of the scientific literature reveals a notable absence of established, peer-reviewed protocols for the synthesis of this specific compound.

        This guide, therefore, moves beyond a simple recitation of existing methods. As Senior Application Scientists, we are often tasked with developing novel synthetic routes where none exist. This document outlines two distinct, plausible, and logically-derived protocols for the synthesis of this compound. Each protocol is grounded in well-established, analogous transformations reported in authoritative literature. We will dissect the causality behind each experimental choice, provide detailed step-by-step methodologies, and present a comparative analysis to guide researchers in selecting the most suitable pathway for their laboratory context.

        Proposed Synthetic Pathways: A Comparative Overview

        Two primary retrosynthetic disconnections inform our proposed protocols. The first approach (Protocol 1) involves the construction of the C-N bond via nucleophilic vinylic substitution on a pre-functionalized nitroalkene backbone. The second approach (Protocol 2) builds the carbon skeleton first via a Henry (nitroaldol) condensation, followed by functional group interconversion to install the requisite amine.

        FeatureProtocol 1: Nucleophilic Vinylic SubstitutionProtocol 2: Henry Condensation & Reductive Amination
        Starting Materials Nitromethane, Trimethyl Orthoformate, AmmoniaMethoxyacetaldehyde, Nitromethane, Ammonia
        Key Intermediates 1,1-Dimethoxy-2-nitroethene3-Methoxy-2-nitropropan-1-ol, 2-Methoxy-3-nitropropanal
        Number of Steps 23
        Key Reactions Acetal Formation, Nucleophilic Vinylic SubstitutionHenry Condensation, PCC Oxidation, Reductive Amination
        Primary Advantages Potentially higher convergence and yield in the final step. The key transformation is directly analogous to published procedures for similar substrates.[1]Utilizes fundamental, well-understood named reactions. Starts from more common and potentially less expensive precursors.
        Potential Challenges Synthesis and isolation of the 1,1-dimethoxy-2-nitroethene intermediate may require careful optimization.The intermediate 2-methoxy-3-nitropropanal may be unstable. Oxidation of the nitro alcohol requires selective conditions to avoid side reactions.

        Protocol 1: Synthesis via Nucleophilic Vinylic Substitution

        This elegant two-step protocol is predicated on the high electrophilicity of β-alkoxy nitroalkenes. The core strategy is to first synthesize a key intermediate, 1,1-dimethoxy-2-nitroethene, which is then subjected to amination via a nucleophilic substitution-elimination mechanism.

        Logical Framework & Mechanistic Insight

        The C=C double bond in nitroalkenes is highly polarized by the powerful electron-withdrawing nitro group, rendering the β-carbon susceptible to nucleophilic attack. In an intermediate like 1,1-dimethoxy-2-nitroethene, the presence of two methoxy groups at the β-position provides a leaving group (methoxide) upon nucleophilic addition, facilitating the formation of the final substituted product. The reaction of amines with 1,1-diphenoxy-2-nitroethene to yield β-nitroenamines has been documented, providing a strong validation for this proposed transformation.[1]

        Protocol_1_Workflow Nitromethane Nitromethane + Trimethyl Orthoformate Intermediate 1,1-Dimethoxy-2-nitroethene Nitromethane->Intermediate Step 1 (Acid Catalysis) Product This compound Intermediate->Product Step 2 (Amination) Ammonia Ammonia (in Ethanol) Ammonia->Product

        Caption: Workflow for Protocol 1.

        Experimental Protocol: Step-by-Step

        Step 1: Synthesis of 1,1-Dimethoxy-2-nitroethene

        • Causality: This step involves the condensation of nitromethane with trimethyl orthoformate, an acetal-forming reagent, under acid catalysis. This reaction is analogous to the formation of dimethyl acetals from aldehydes, a standard procedure in organic synthesis.[2]

        • Procedure:

          • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nitromethane (1.0 eq) and trimethyl orthoformate (1.2 eq).

          • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

          • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of nitromethane.

          • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

          • Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

          • Concentrate the solution under reduced pressure. The crude product should be purified by vacuum distillation to yield 1,1-dimethoxy-2-nitroethene as a pale yellow oil.

        Step 2: Synthesis of this compound

        • Causality: This is a nucleophilic vinylic substitution. Ammonia acts as the nucleophile, attacking the electron-deficient β-carbon of the nitroalkene. The resulting tetrahedral intermediate collapses, eliminating a methoxide ion, which is subsequently protonated by another molecule of ammonia or during workup. Using a concentrated solution of ammonia in ethanol provides both the nucleophile and a suitable solvent.[3]

        • Procedure:

          • In a sealed pressure tube, dissolve the purified 1,1-dimethoxy-2-nitroethene (1.0 eq) from Step 1 in a 7 M solution of ammonia in ethanol (5.0 eq).

          • Seal the tube tightly and heat the mixture at 70-80 °C for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

          • Cool the reaction mixture to room temperature.

          • Carefully vent the tube and concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

          • The resulting residue, containing the crude this compound, can be purified by column chromatography on silica gel (using a gradient eluent system, e.g., dichloromethane/methanol) to yield the final product.

        Protocol 2: Synthesis via Henry Condensation & Reductive Amination

        This three-step protocol employs a classic C-C bond-forming reaction, the Henry condensation, to construct the carbon backbone, followed by a two-step oxidation and reductive amination sequence to introduce the primary amine.

        Logical Framework & Mechanistic Insight

        The Henry reaction is the base-catalyzed addition of a nitroalkane to a carbonyl compound.[4][5] Here, nitromethane adds to methoxyacetaldehyde to form a β-nitro alcohol. This intermediate is then oxidized to the corresponding aldehyde. Finally, the aldehyde is converted to the target primary amine via reductive amination. This process first involves the formation of an imine intermediate by reacting the aldehyde with ammonia, which is then reduced in situ to the amine.[6][7] This sequence is a cornerstone of amine synthesis.

        Protocol_2_Workflow Start Methoxyacetaldehyde + Nitromethane Henry_Product 3-Methoxy-2-nitropropan-1-ol Start->Henry_Product Step 1 (Henry Reaction) Aldehyde 2-Methoxy-3-nitropropanal Henry_Product->Aldehyde Step 2 (Oxidation) Product This compound Aldehyde->Product Step 3 (Reductive Amination) Reagents PCC Reagents->Aldehyde Reagents2 NH3, NaBH3CN Reagents2->Product

        Caption: Workflow for Protocol 2.

        Experimental Protocol: Step-by-Step

        Step 1: Synthesis of 3-Methoxy-2-nitropropan-1-ol

        • Causality: A classic Henry (nitroaldol) condensation. A catalytic amount of base deprotonates nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of methoxyacetaldehyde.

        • Procedure:

          • Combine methoxyacetaldehyde (1.0 eq) and nitromethane (1.5 eq) in ethanol in a round-bottom flask.

          • Cool the mixture to 0 °C in an ice bath.

          • Add a catalytic amount of triethylamine (0.1 eq) dropwise while stirring.

          • Allow the reaction to warm to room temperature and stir for 24 hours.

          • Neutralize the reaction mixture with dilute HCl.

          • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

          • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to give the crude β-nitro alcohol, which can be purified by column chromatography.

        Step 2: Synthesis of 2-Methoxy-3-nitropropanal

        • Causality: Selective oxidation of a primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it typically stops at the aldehyde stage without over-oxidation to the carboxylic acid, especially under anhydrous conditions.

        • Procedure:

          • In a dry flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM).

          • Add a solution of 3-methoxy-2-nitropropan-1-ol (1.0 eq) in DCM dropwise to the PCC suspension.

          • Stir the mixture at room temperature for 2-4 hours until the starting alcohol is consumed (monitored by TLC).

          • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

          • Wash the filter pad thoroughly with additional diethyl ether.

          • Concentrate the filtrate under reduced pressure. The resulting crude aldehyde is often used immediately in the next step due to potential instability.

        Step 3: Synthesis of this compound

        • Causality: A one-pot reductive amination. The crude aldehyde from Step 2 reacts with ammonia to form an imine (or iminium ion under slightly acidic conditions), which is immediately reduced by sodium cyanoborohydride (NaBH3CN). NaBH3CN is a mild reducing agent that is selective for imines over aldehydes, preventing reduction of the starting material.[7] An interesting observation is that this step should result in the saturated amine, 2-methoxy-3-nitropropan-1-amine. The final product, an enamine, is likely formed via elimination of water from a tautomeric form or during workup, driven by the formation of a conjugated system with the nitro group.

        • Procedure:

          • Dissolve the crude 2-methoxy-3-nitropropanal (1.0 eq) in methanol.

          • Add ammonium acetate (5.0 eq) to the solution, followed by sodium cyanoborohydride (1.2 eq).

          • Stir the reaction mixture at room temperature for 12-24 hours.

          • Quench the reaction by carefully adding dilute HCl until gas evolution ceases.

          • Make the solution basic (pH > 10) by adding aqueous NaOH.

          • Extract the product with DCM (3 x 50 mL).

          • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

          • Purify the crude product by column chromatography to yield this compound.

        Validation and Characterization

        For both protocols, the identity and purity of the final product and key intermediates must be rigorously confirmed. The following analytical techniques are indispensable:

        • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the presence of the methoxy group, the vinyl proton, the aminomethyl protons, and the overall carbon framework.

        • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the target compound.

        • Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, such as the N-H stretches of the primary amine, the C=C double bond, and the characteristic strong asymmetric and symmetric stretches of the nitro group (NO₂).

        • Thin-Layer Chromatography (TLC) and Elemental Analysis: To assess purity and confirm the empirical formula.

        Conclusion

        While no direct synthesis for this compound is currently published, this guide presents two robust and scientifically-grounded protocols for its preparation. Protocol 1 offers a more convergent route that hinges on the successful synthesis of a key β,β-dimethoxy-nitroalkene intermediate. Protocol 2 follows a more traditional, linear path employing a series of well-established named reactions. The choice between these protocols will depend on the specific resources, expertise, and risk tolerance of the research team. Both pathways provide a logical and defensible starting point for the synthesis and future investigation of this novel nitroenamine.

        References

        • Nagy, D., Pilipecz, M. V., Kiss, L. A., Alekszi-Kaszás, A., Simon, A., Schlosser, G. Z., Nemes, P., & Varga, T. R. (2021). Synthesis of 2-aryl-1,2,4-triazol-3-one derivatives from β-nitroenamines. Synthetic Communications, 51(13). Available at: [Link]

        • (No Author). Reaction of .beta.-nitroenamines with electrophilic reagents. Synthesis of .beta.-substituted .beta.-nitroenamines and 2-imino-5-nitro-4-thiazolines. The Journal of Organic Chemistry. Available at: [Link]

        • (No Author). (2011). Enantioselective Conjugate Addition Nitro-Mannich Reactions: Solvent Controlled Synthesis of Acyclic anti- and syn-β-Nitroamines with Three Contiguous Stereocenters. The Journal of Organic Chemistry. Available at: [Link]

        • (No Author). Propanal, 3-nitro-. Organic Syntheses Procedure. Available at: [Link]

        • (No Author). Nitrone synthesis by CN-Coupling. Organic Chemistry Portal. Available at: [Link]

        • Marsh, G. P., Parsons, P. J., McCarthy, C., & Corniquet, X. G. (2007). An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems. Organic Letters. Available at: [Link]

        • Michejda, C. J., Koepke, S. R., & Kupper, R. (1980). Formation and Chemistry of Alpha- And Beta-Oxidized Nitrosamines. IARC Scientific Publications. Available at: [Link]

        • Chemical Synthesis Database. (2025). (E)-1-ethoxy-2-nitroethene. Chemical Synthesis Database. Available at: [Link]

        • (No Author). (2014). How to oxidize 3-amino-1-propanol to 3-nitropropanol ?. ResearchGate. Available at: [Link]

        • Jónás, J. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices. Available at: [Link]

        • (No Author). 2-Nitroethanol. Organic Syntheses Procedure. Available at: [Link]

        • (No Author). (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Beilstein Journals. Available at: [Link]

        • (No Author). (Year Not Listed). Process for the preparation of nitroethylene derivatives. Google Patents.
        • (No Author). (2023). Insertion of Ammonia into Alkenes to Build Aromatic N-Heterocycles. Thieme Gruppe. Available at: [Link]

        • (No Author). (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. Available at: [Link]

        • (No Author). (Year Not Listed). Reduction of arylnitroalkenes. Google Patents.
        • (No Author). (2013). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. MDPI. Available at: [Link]

        • (No Author). (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]

        • Wikipedia. (Year Not Listed). Phenyl-2-nitropropene. Wikipedia. Available at: [Link]

        • Evans, M. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. Available at: [Link]

        • (No Author). (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. Available at: [Link]

        • (No Author). (Year Not Listed). Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene. Available at: [Link]

        • (No Author). (Year Not Listed). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-. MSU Chemistry. Available at: [Link]

        • (No Author). (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Available at: [Link]

        • (No Author). (Year Not Listed). Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. MSU Chemistry. Available at: [Link]

        • Clark, J. (Year Not Listed). The nucleophilic substitution reactions between halogenoalkanes and ammonia. Chemguide. Available at: [Link]

        Sources

        Mechanistic Profiling of Nitroenamines: A Comparative Guide for Heterocyclic Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        
        -Nitroenamines  (
        
        
        
        ) represent a distinct class of "push-pull" alkenes where the electron-donating amino group and the electron-withdrawing nitro group are conjugated through a double bond. Unlike simple nitroalkenes (which are highly electrophilic and unstable) or enaminones (which are milder), nitroenamines offer a "stored" reactivity profile. They are stable enough to be isolated and stored, yet reactive enough to undergo controlled cyclocondensations to form complex nitrogen-containing heterocycles (e.g., pyrroles, indoles, quinolines).

        This guide compares nitroenamines against their primary synthetic alternatives—Nitroalkenes and Enaminones —and provides mechanistic protocols for their application in drug discovery scaffolds.

        Electronic Landscape & Structural Dynamics

        The utility of nitroenamines stems from their dipolar resonance forms. The amino lone pair donates density into the

        
        -system, while the nitro group withdraws it, creating a highly polarized 
        
        
        
        bond.
        Comparative Electronic Profile

        The following table contrasts nitroenamines with their closest synthetic analogues.

        Feature
        
        
        -Nitroalkene (
        
        
        )
        
        
        -Enaminone (
        
        
        )
        
        
        -Nitroenamine (
        
        
        )
        Electronic Character Strong Electrophile (Michael Acceptor)Nucleophilic
        
        
        -C; Electrophilic
        
        
        -C
        Amphoteric: Nucleophilic
        
        
        -C; Electrophilic
        
        
        -C (Stronger polarization than enaminones)
        Stability Low (Prone to polymerization/hydrolysis)High (Stable solid/oil)High (Stabilized by intramolecular H-bonding in Z-form)
        
        
        -Carbon Reactivity
        High reactivity toward nucleophilesModerate reactivityTunable reactivity (Push-pull resonance reduces electrophilicity compared to nitroalkenes)
        Primary Application Henry Reaction, Michael AdditionQuinoline/Pyridine synthesis3-Nitro-heterocycle synthesis , Energetic materials (e.g., FOX-7 derivatives)
        NMR Signature (
        
        
        alkene)
        ~7.0 - 8.0 ppm (Deshielded)~5.0 - 6.0 ppm~6.5 - 8.5 ppm (Highly dependent on
        
        
        geometry and H-bonding)
        The E/Z Isomerization Mechanism

        Nitroenamines exist in a dynamic equilibrium between

        
         and 
        
        
        
        isomers.[1] In non-polar solvents, the
        
        
        -isomer
        is often predominant due to a stabilizing intramolecular hydrogen bond (IMHB) between the amino proton and the nitro oxygen. In polar solvents (DMSO, MeOH), this bond is disrupted, shifting the equilibrium toward the
        
        
        -isomer.

        Mechanistic Implication: Reactions requiring the nitro oxygen to coordinate with a catalyst (e.g., Lewis acid) may require the

        
        -isomer, whereas intermolecular attacks often proceed faster via the sterically accessible 
        
        
        
        -isomer.

        PushPull Resonance Resonance Stabilization Z_Isomer Z-Isomer (Intramolecular H-Bond) Resonance->Z_Isomer Non-polar Solvent Transition Rotational Transition State (Low Barrier ~10-15 kcal/mol) Z_Isomer->Transition Heat / Polar Solvent E_Isomer E-Isomer (Solvent Stabilized) E_Isomer->Transition Reversible Transition->E_Isomer Equilibrium Shift

        Figure 1: Isomerization dynamics of nitroenamines. The "push-pull" nature lowers the rotational barrier of the C=C bond compared to standard alkenes.

        Comparative Performance in Heterocycle Synthesis[2]

        Case Study: Synthesis of 3-Nitropyrroles

        One of the most valuable applications of nitroenamines is the synthesis of functionalized pyrroles, which are critical pharmacophores.

        • Route A (Nitroalkene): Reaction of a nitroalkene with an enamine (or amine + ketone).

          • Drawback: Nitroalkenes are unstable and sensitive to moisture. The reaction often yields polymeric byproducts or requires excess reagents.

        • Route B (Nitroenamine): Reaction of a nitroenamine with an

          
          -haloketone or 1,3-dicarbonyl.
          
          • Advantage:[2][3][4] The nitroenamine acts as a stable "masked" amino-nitro species. The reaction proceeds via a controlled cascade: Alkylation

            
             Cyclization 
            
            
            
            Elimination
            .
        Mechanistic Pathway (Nitroenamine Route)

        The reaction with an

        
        -haloketone typically follows this sequence:
        
        • Nucleophilic Attack: The

          
          -carbon of the nitroenamine (nucleophilic due to the amino push) attacks the electrophilic carbon of the haloketone.
          
        • Cyclization: The amino nitrogen attacks the carbonyl of the ketone.

        • Aromatization: Loss of water/amine (depending on substituents) yields the pyrrole.

        Mechanism Start Nitroenamine + alpha-Haloketone Inter1 Intermediate A: C-Alkylation (Michael-type) Start->Inter1 Nucleophilic Attack (beta-C to alpha-C) Inter2 Intermediate B: Intramolecular Cyclization Inter1->Inter2 N-Attack on Carbonyl TS Transition State: Dehydration/Aromatization Inter2->TS -H2O / -HX Product Product: 3-Nitropyrrole TS->Product Irreversible

        Figure 2: Mechanistic cascade for the synthesis of 3-nitropyrroles from nitroenamines.

        Experimental Protocols

        Protocol: Synthesis of Model Nitroenamine (1-Amino-2-nitro-1-phenylethylene)

        This protocol avoids the use of unstable nitroalkene precursors by using the orthoester method.

        • Reagents: Acetophenone (10 mmol), Nitromethane (excess/solvent), Triethyl orthoformate (12 mmol), Ammonium acetate (catalytic).

        • Procedure:

          • Mix reagents in a round-bottom flask equipped with a reflux condenser.

          • Heat to 100°C for 4-6 hours. Monitor via TLC (SiO2, Hexane/EtOAc 3:1).

          • Checkpoint: The formation of the "push-pull" system is indicated by the appearance of a bright yellow/orange color.

        • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from ethanol.

        • Validation:

          • 
             NMR (DMSO-
            
            
            
            ):
            Look for the vinyl proton singlet around
            
            
            8.0-8.5 ppm. The NH protons will appear as broad singlets (often split due to H-bonding) between
            
            
            9.0-12.0 ppm.
        Protocol: Kinetic Monitoring of E/Z Isomerization

        To determine the stability and rotational barrier for your specific substrate.

        • Sample Prep: Dissolve 10 mg of nitroenamine in 0.6 mL of DMSO-

          
           (polar aprotic) and another sample in CDCl
          
          
          
          (non-polar).
        • Instrument: 400 MHz NMR or higher.

        • Variable Temperature (VT) Experiment:

          • Acquire a spectrum at 25°C.[2][5]

          • Increase temperature in 10°C increments up to 80°C (for DMSO).

        • Analysis:

          • Observe the coalescence of the N-Me or vinyl proton signals.

          • Calculation: Use the coalescence temperature (

            
            ) and the frequency separation (
            
            
            
            ) at slow exchange to calculate the free energy of activation (
            
            
            ) using the Eyring equation.
          • Significance: A lower barrier (<15 kcal/mol) indicates a highly delocalized "push-pull" system, predicting higher reactivity in dipolar cycloadditions.

        References

        • Structure and Isomerism

          • Chiara, J. L., et al. "Spectral properties and isomerism of nitroenamines." Journal of the Chemical Society, Perkin Transactions 2, 1992. Link

        • Energetic Materials (FOX-7 Derivatives)

          • Klapötke, T. M., et al. "Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials." Journal of Physical Chemistry C, 2025.[6] Link

        • Heterocycle Synthesis

          • Nenitzescu, C. D. "History of the Nenitzescu Indole Synthesis." Chemical Reviews, 1963.
          • Recent advances in nitroenamine cyclizations: Organic Letters, 2021.[7] Link

        • NMR Studies: Sanders, J. K. M., & Hunter, B. K. "Modern NMR Spectroscopy: A Guide for Chemists." (Standard reference for VT-NMR protocols).
        • Reactivity Comparisons

          • "Enamines: Synthesis, Structure, and Reactions."[3] Chemical Reviews, 2010. Link

        Sources

        Safety Operating Guide

        Navigating the Disposal of 2-Methoxy-3-nitroprop-2-en-1-amine: A Guide to Safe and Compliant Practices

        Author: BenchChem Technical Support Team. Date: February 2026

        In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical compounds, from starting materials to final products and byproducts. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Methoxy-3-nitroprop-2-en-1-amine, a compound whose specific hazards and disposal protocols may not be widely documented. In the absence of specific literature for this exact molecule, we will apply established principles based on its constituent functional groups—a nitroalkene and an enamine—to ensure a robust and scientifically-grounded disposal strategy.

        Hazard Identification and Risk Assessment: Understanding the Chemistry

        Before any disposal procedure can be initiated, a thorough understanding of the potential hazards associated with this compound is paramount. The molecule's structure incorporates both a nitro group attached to a double bond (a nitroalkene) and an amine group, creating a potential for complex reactivity.

        • Nitroalkenes: This class of compounds is known for its reactivity and potential instability. The nitro group is a strong electron-withdrawing group, making the double bond susceptible to nucleophilic attack. Some nitroalkenes are known to be lachrymators and can be toxic. They may also be thermally sensitive and can decompose, sometimes violently, upon heating.

        • Enamines: Enamines are generally less stable than their corresponding enamides and can be susceptible to hydrolysis.

        • Intramolecular Reactivity: The presence of both a nucleophilic amine and an electrophilic nitroalkene within the same molecule suggests the potential for intramolecular reactions or polymerization, particularly under certain conditions (e.g., heat, acid, or base catalysis).

        Given these characteristics, this compound should be treated as a potentially reactive and toxic substance. A comprehensive risk assessment should be conducted before handling, considering the quantities involved and the specific laboratory environment.

        Personal Protective Equipment (PPE): The First Line of Defense

        Due to the potential hazards, stringent adherence to appropriate personal protective equipment is non-negotiable.

        PPE ComponentSpecificationRationale
        Gloves Nitrile or neoprene gloves (double-gloving is recommended).To prevent skin contact with a potentially toxic and irritating substance.
        Eye Protection Chemical splash goggles and a face shield.To protect against splashes and potential lachrymatory effects.
        Lab Coat A flame-resistant lab coat.To provide a barrier against spills and potential for ignition of other lab materials.
        Respiratory Protection A properly fitted respirator with organic vapor cartridges may be necessary, especially for larger quantities or in poorly ventilated areas.To prevent inhalation of potentially toxic vapors or aerosols. A quantitative fit test is essential for proper respirator function.

        Spill Management: A Proactive Approach

        In the event of a spill, a well-defined and rehearsed plan is crucial to mitigate risks.

        Small Spills (less than 50 mL in a well-ventilated area):

        • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure adequate ventilation.

        • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

        • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

        • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

        Large Spills (greater than 50 mL or any spill in a poorly ventilated area):

        • Evacuate Immediately: Evacuate the laboratory and seal off the area.

        • Alert Emergency Personnel: Contact your institution's environmental health and safety (EHS) office or emergency response team immediately.

        • Do Not Attempt to Clean Up: A large spill of a potentially reactive and toxic compound requires specialized equipment and training to manage safely.

        Step-by-Step Disposal Protocol

        The following protocol is a general guideline. Always consult with your institution's EHS office before proceeding with any chemical disposal. They will have the final say on the appropriate procedures based on local, state, and federal regulations.

        Step 1: Waste Segregation and Labeling

        • All waste containing this compound, including contaminated labware, absorbent materials, and PPE, must be segregated from other waste streams.

        • The waste container must be clearly and accurately labeled with the full chemical name ("this compound"), the hazard characteristics (e.g., "Toxic," "Reactive"), and the date of accumulation.

        Step 2: Neutralization (for dilute aqueous solutions, with EHS approval)

        For very dilute aqueous solutions, a chemical neutralization step may be considered to reduce the reactivity of the nitroalkene moiety prior to collection by EHS. This should only be performed by trained personnel and with prior approval from your EHS department. A possible approach involves the addition of a reducing agent.

        Caution: This process may generate heat and gas. It must be performed in a fume hood with appropriate shielding.

        • Dilution: Ensure the solution is sufficiently dilute (typically <1% by weight).

        • Cooling: Place the container in an ice bath to manage any potential exotherm.

        • Slow Addition of a Reducing Agent: Slowly add a solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, while stirring. The nitro group can be reduced, rendering the compound less reactive.

        • Monitoring: Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.

        • Final Collection: Once the reaction is complete, the neutralized solution should be collected in a labeled hazardous waste container.

        Step 3: Direct Collection and Disposal

        For pure compounds, concentrated solutions, or solid waste, direct collection for disposal by a licensed hazardous waste contractor is the most appropriate and safest method.

        • Containerization: Place the waste in a robust, chemically compatible, and sealable container. Ensure the container is not overfilled (leave at least 10% headspace).

        • Labeling: Affix a completed hazardous waste label to the container.

        • Storage: Store the sealed container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials (e.g., strong acids, bases, and oxidizing agents).

        • Pickup: Arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.

        Disposal Workflow Diagram

        The following diagram illustrates the decision-making process for the disposal of this compound.

        DisposalWorkflow start Start: Waste containing This compound assess Assess Waste Stream (Concentration, Quantity, Physical State) start->assess is_dilute Is it a dilute aqueous solution (<1%) and is neutralization approved by EHS? assess->is_dilute neutralize Perform Neutralization Protocol (with EHS approval) is_dilute->neutralize Yes direct_collect Direct Collection of Waste (Pure compound, concentrated solution, solid waste) is_dilute->direct_collect No collect_neutralized Collect Neutralized Waste in Labeled Container neutralize->collect_neutralized storage Store in Designated Satellite Accumulation Area collect_neutralized->storage direct_collect->storage pickup Arrange for Pickup by Licensed Hazardous Waste Contractor storage->pickup end End: Compliant Disposal pickup->end

        Caption: Decision workflow for the disposal of this compound.

        Conclusion: A Culture of Safety

        The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like this compound, where specific data may be scarce, a cautious and informed approach based on the reactivity of its functional groups is essential. By adhering to the principles outlined in this guide and, most importantly, by maintaining open communication with your institution's Environmental Health and Safety office, you can ensure that your innovative research is conducted in a manner that is safe for you, your colleagues, and the environment.

        References

        • Nitroalkenes in Synthesis. (2021). Organic Chemistry Portal. Retrieved from [Link]

        • PubChem Compound Summary for Nitroethene. National Center for Biotechnology Information. Retrieved from [Link]

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